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  • Product: 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid
  • CAS: 70154-01-7

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Physicochemical Characterization of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic Acid

This technical guide provides a detailed exploration of the physicochemical characteristics of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, a heterocyclic compound with potential significance in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed exploration of the physicochemical characteristics of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, a heterocyclic compound with potential significance in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the comprehensive analysis of this molecule. The isoxazole scaffold is a "privileged structure" in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1] Derivatives of the parent structure, 2-(benzo[d]isoxazol-3-yl)acetic acid, are key intermediates in the synthesis of therapeutic agents like the antiepileptic drug zonisamide.[2] The introduction of a methyl group at the 5-position of the benzisoxazole ring, as in the title compound, can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.

While specific experimental data for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is not extensively available in public literature, this guide will leverage data from structurally similar compounds to predict its properties and to establish a robust framework for its empirical characterization.

Chemical Identity and Structural Features

A foundational understanding of a compound's identity is paramount before any experimental work commences.

  • IUPAC Name: 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

  • CAS Number: 70154-01-7[3][4][5]

  • Molecular Formula: C₁₀H₉NO₃[3]

  • Molecular Weight: 191.18 g/mol

The molecular structure consists of a bicyclic benzisoxazole core, which is a fusion of a benzene ring and an isoxazole ring. An acetic acid moiety is attached to the 3-position of the isoxazole ring, and a methyl group is substituted at the 5-position of the benzene ring.

Predicted and Inferred Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, based on computational models and experimental data from analogous compounds. This data provides a baseline for experimental design.

PropertyPredicted/Inferred ValueBasis for Inference
Melting Point (°C) 101 - 104Based on the melting point of the related compound 2-(3-Methylisoxazol-5-yl)acetic acid.[6][7]
pKa ~3.6 - 3.7Inferred from the predicted pKa of 2-(Benzo[d]isoxazol-3-yl)acetic acid (3.60 ± 0.30) and 2-(3-Methylisoxazol-5-yl)acetic acid (3.70 ± 0.10).[2][6][8] The carboxylic acid group is the primary determinant of this value.
Solubility Soluble in MethanolBased on the reported solubility of the parent compound, 2-(Benzo[d]isoxazol-3-yl)acetic acid.[2][8] Expected to be sparingly soluble in water and soluble in other polar organic solvents like ethanol and DMSO.
Appearance White to light yellow crystalline powderBased on the described appearance of analogous isoxazole and benzisoxazole derivatives.[2][8]

Proposed Experimental Workflow for Comprehensive Characterization

This section outlines a series of self-validating experimental protocols to empirically determine the physicochemical characteristics of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid. The causality behind experimental choices is explained to ensure a thorough and logical approach.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization synthesis Synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid purification Purification by Recrystallization synthesis->purification structural Structural Elucidation (NMR, MS, IR) purification->structural Characterize Structure purity Purity Assessment (HPLC) structural->purity Assess Purity melting_point Melting Point Determination purity->melting_point Confirm Identity & Purity solubility Solubility Profiling purity->solubility Determine Solubility pka pKa Determination (Potentiometric Titration) purity->pka Determine Acidity

Caption: Proposed workflow for the synthesis, purification, and comprehensive physicochemical characterization of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.

Synthesis and Purification

A plausible synthetic route can be adapted from methods used for similar benzoxazole derivatives.[9]

Protocol 1: Synthesis of Ethyl 2-(5-Methylbenzo[d]isoxazol-3-yl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-(1,1-diethoxyethyl)-4-methylbenzene and hydroxylamine hydrochloride in a suitable solvent such as ethanol.

  • Base Addition: Slowly add a base, for example, sodium ethoxide, to the solution while stirring. The base facilitates the condensation and cyclization reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture, and evaporate the solvent under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude ester is purified by column chromatography on silica gel.

Protocol 2: Hydrolysis to 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

  • Hydrolysis: Dissolve the purified ethyl ester from Protocol 1 in a mixture of ethanol and water. Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH).[9]

  • Stirring: Stir the mixture at room temperature for a few hours until the hydrolysis is complete (monitored by TLC).[9]

  • Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Structural Elucidation

The identity and structure of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include:

    • A singlet for the methyl protons (-CH₃).

    • A singlet for the methylene protons (-CH₂-COOH).

    • A set of multiplets in the aromatic region corresponding to the protons on the benzene ring.

    • A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.

  • ¹³C NMR: Shows the different carbon environments in the molecule. Distinct signals are expected for the methyl carbon, methylene carbon, carboxylic carbon, and the carbons of the benzisoxazole ring system.

Mass Spectrometry (MS)

  • This technique will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₀H₉NO₃).

Infrared (IR) Spectroscopy

  • IR spectroscopy will identify the key functional groups present. Characteristic absorption bands are expected for:

    • O-H stretching of the carboxylic acid (a broad band).

    • C=O stretching of the carboxylic acid.

    • C-H stretching of the aromatic and aliphatic groups.

    • C=N and C=C stretching of the benzisoxazole ring.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the final compound is critical for accurate physicochemical measurements. A reverse-phase HPLC method is recommended.

Protocol 3: HPLC Purity Analysis

  • System: An HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient should be optimized to ensure good separation of the main peak from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (determined by UV-Vis spectroscopy).

  • Analysis: The purity is calculated based on the area percentage of the main peak.

Melting Point Determination

The melting point is a fundamental physical property that also serves as an indicator of purity.

Protocol 4: Melting Point Measurement

  • Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Observation: The temperature is slowly increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Solubility Profiling

Determining the solubility in various solvents is crucial for formulation and biological testing.

Protocol 5: Equilibrium Solubility Determination

  • Solvent Selection: A range of solvents should be tested, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), and relevant organic solvents (e.g., ethanol, DMSO, methanol).

  • Procedure: Add an excess amount of the compound to a known volume of each solvent in a vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. A known volume of the supernatant is carefully removed, diluted, and analyzed by a validated HPLC method (as in Protocol 3) to determine the concentration of the dissolved compound.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences a drug's absorption and distribution.

G start Prepare a solution of the compound in water/co-solvent titration Titrate with a standardized base (e.g., NaOH) start->titration measurement Record pH after each addition of titrant titration->measurement plot Plot pH vs. volume of titrant added measurement->plot determination Determine the half-equivalence point from the titration curve plot->determination pka pH at half-equivalence point = pKa determination->pka

Caption: Workflow for pKa determination of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid using potentiometric titration.

Protocol 6: Potentiometric Titration

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent. Since the compound may have low aqueous solubility, a co-solvent system (e.g., water-methanol) might be necessary.

  • Titration: Calibrate a pH meter and immerse the electrode in the solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Conclusion

The physicochemical characterization of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a critical step in evaluating its potential as a drug candidate or a valuable chemical intermediate. While direct experimental data is sparse, a comprehensive understanding of its properties can be achieved through a systematic approach that combines predictions from analogous structures with rigorous empirical testing. The detailed workflows and protocols provided in this guide offer a self-validating framework for researchers to obtain accurate and reliable data on the structure, purity, melting point, solubility, and pKa of this compound. This information is indispensable for advancing its study in medicinal chemistry and drug development.

References

  • PubChem. (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. 2-(Benzo[D]Isoxazol-3-Yl)Acetic Acid. Retrieved from [Link]

  • LookChem. 2-(3-Methylisoxazol-5-yl)acetic acid. Retrieved from [Link]

  • HRD Pharm. 2-(1,2-Benzisoxazol-3-yl)acetic acid. Retrieved from [Link]

  • PubChem. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Foreword: The Emerging Potential of a Privileged Scaffold The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Potential of a Privileged Scaffold

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone in the design of a multitude of pharmacologically active agents. When fused to a benzene ring to form a benzo[d]isoxazole system, and further functionalized with an acetic acid side chain, the resulting scaffold, as exemplified by 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, presents a compelling starting point for the exploration of novel therapeutics. This guide provides a comprehensive technical overview of this specific molecule, synthesizing available data with field-proven insights to empower researchers in their drug discovery and development endeavors. While direct experimental data for this compound is emerging, this document leverages data from closely related analogues to present a robust framework for its synthesis, characterization, and potential biological evaluation.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability.

Structural and General Data
PropertyValueSource
CAS Number 70154-01-7[1][2]
Molecular Formula C₁₀H₉NO₃[3]
Molecular Weight 191.18 g/mol [4]
IUPAC Name 2-(5-Methyl-1,2-benzisoxazol-3-yl)acetic acid
Synonyms 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid[1][2]
Predicted Physicochemical Properties

While experimental data for the target molecule is not extensively published, computational predictions for its parent compound, 2-(Benzo[d]isoxazol-3-yl)acetic acid, provide valuable estimates.

PropertyPredicted ValueNotes
pKa 3.60 ± 0.30The acidic proton is on the carboxylic acid moiety.[5]
LogP 1.76332For the related 2-(7-Methylbenzo[d]isoxazol-3-yl)acetic acid.[4]
Solubility Soluble in MethanolBased on data for the parent compound.[5]
Appearance Powder to crystalBased on data for the parent compound.[5]
Color White to Light yellow to Light orangeBased on data for the parent compound.[5]

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process commencing with the appropriate starting materials to construct the benzisoxazole core, followed by the introduction and subsequent hydrolysis of an ester to yield the final carboxylic acid.

Synthetic Workflow A Starting Materials: - Substituted o-hydroxyacetophenone - Diethyl oxalate B Claisen Condensation A->B C Intermediate: β-Diketone B->C D Cyclization with Hydroxylamine C->D E Intermediate: Ethyl 2-(5-methylbenzo[d]isoxazol-3-yl)acetate D->E F Ester Hydrolysis (Acid or Base Catalyzed) E->F G Purification (Recrystallization) F->G H Final Product: 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid G->H Hypothesized MOA cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Processes VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Survival Cell Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis Molecule 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid Molecule->VEGFR2 Inhibition

Sources

Foundational

An In-depth Technical Guide to 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid: Structure, Synthesis, and Scientific Context

Abstract: This technical guide provides a comprehensive analysis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The document delineates its systematic nomencl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The document delineates its systematic nomenclature and core structural features. A detailed, multi-step synthetic pathway is presented, grounded in established chemical principles and supported by patent literature. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry of benzisoxazole derivatives.

Part 1: Molecular Structure and Nomenclature

The foundational step in understanding any chemical entity is to deconstruct its name and structure. The compound 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid belongs to the family of benzisoxazoles, which are bicyclic aromatic heterocycles.

Systematic IUPAC Nomenclature

The IUPAC name provides a precise description of the molecule's architecture:

  • Benzo[d]isoxazole: This is the core bicyclic system. "Benzo" indicates a benzene ring fused to another ring. "[d]" specifies the fusion position on the benzene ring. "Isoxazole" is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom adjacent to each other.

  • 5-Methyl: A methyl group (-CH₃) is attached to the 5th position of the benzisoxazole ring system.

  • 3-yl: This indicates that the main chain, the acetic acid group, is attached to the 3rd position of the benzisoxazole ring.

  • 2-(...)acetic acid: An acetic acid moiety (-CH₂COOH) is the principal functional group, with its second carbon atom attached to the benzisoxazole ring.

Key Structural Features

The molecule, with the chemical formula C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol , possesses a planar, rigid benzisoxazole scaffold. This structural rigidity is a common feature in pharmacologically active molecules as it can reduce the entropic penalty upon binding to a biological target. The carboxylic acid group provides a key site for hydrogen bonding and potential salt formation, significantly influencing the compound's physicochemical properties such as solubility and its ability to interact with biological receptors.

Molecular Structure Diagram

The following diagram illustrates the atomic connectivity and arrangement of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.

Caption: 2D structure of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.

Part 2: Synthesis and Characterization

The synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a multi-step process that involves the initial formation of the benzisoxazole core followed by the introduction of the acetic acid side chain. The pathway described below is based on established methodologies for isoxazole synthesis and is detailed in patent literature, ensuring a reliable and scalable approach.

Synthetic Pathway Overview

The synthesis originates from 2-hydroxy-5-methylacetophenone. The core principle involves converting the ketone into an oxime, which then undergoes a base-mediated intramolecular cyclization to form the benzisoxazole ring. The final acetic acid moiety is installed via carboxylation of a lithiated intermediate.

Synthesis_Workflow A 2-Hydroxy-5-methylacetophenone B 1-(2-Hydroxy-5-methylphenyl) ethanone oxime A->B NH₂OH·HCl C 3,5-Dimethylbenzo[d]isoxazole B->C Base-mediated Cyclization D Ethyl 2-(5-methylbenzo[d]isoxazol-3-yl) -2-oxoacetate C->D 1. n-BuLi 2. Diethyl Oxalate E 2-(5-Methylbenzo[d]isoxazol-3-yl) acetic acid D->E Hydrolysis (HCl)

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

The following protocol synthesizes the intermediate, ethyl 2-(5-methylbenzo[d]isoxazol-3-yl)acetate, which is then hydrolyzed to the final product.

Step 1: Synthesis of 1-(2-Hydroxy-5-methylphenyl)ethanone oxime

  • To a solution of 2-hydroxy-5-methylacetophenone (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the oxime. This intermediate is often used in the next step without further purification.

    • Causality: The reaction of a ketone with hydroxylamine is a classic condensation reaction to form an oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction forward.

Step 2: Synthesis of 3,5-Dimethylbenzo[d]isoxazole

  • Dissolve the oxime from Step 1 in a suitable solvent such as toluene.

  • Add a base, for instance, potassium carbonate, and heat the mixture. The cyclization can be performed by converting the oxime hydroxyl into a better leaving group, for example by tosylation, followed by base-induced ring closure.

  • Monitor the reaction by TLC. Once complete, filter off the base and concentrate the solvent to obtain the crude 3,5-dimethylbenzo[d]isoxazole.

    • Causality: This step relies on an intramolecular nucleophilic substitution. The phenolic hydroxyl group attacks the carbon of the oxime, displacing the leaving group and forming the N-O bond of the isoxazole ring.

Step 3: Synthesis of Ethyl 2-(5-methylbenzo[d]isoxazol-3-yl)-2-oxoacetate

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3,5-dimethylbenzo[d]isoxazole (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at this temperature.

  • In a separate flask, prepare a solution of diethyl oxalate (1.2 eq.) in anhydrous THF.

  • Transfer the lithiated benzisoxazole solution to the diethyl oxalate solution via cannula at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

    • Causality: n-Butyllithium is a strong organometallic base that selectively deprotonates the methyl group at the 3-position, which is more acidic due to the electron-withdrawing nature of the adjacent ring nitrogen. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation-type reaction.

Step 4: Synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

  • Dissolve the ethyl ester from Step 3 in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and stir for 4-6 hours until the ester is fully consumed (monitored by TLC). This step involves both hydrolysis of the ester and decarboxylation.

  • Cool the reaction mixture to room temperature and reduce the solvent volume.

  • The product will precipitate from the acidic aqueous solution. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

    • Causality: The acidic conditions protonate the ester carbonyl, making it more susceptible to nucleophilic attack by water, leading to hydrolysis. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the final acetic acid derivative.

Physicochemical and Spectroscopic Data

While comprehensive, publicly available, peer-reviewed data for this specific molecule is limited, the following table summarizes expected properties and data that would be obtained during characterization.

PropertyValue/Description
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
CAS Number 70154-01-7
Appearance Expected to be a solid at room temperature
¹H NMR (Expected) Signals corresponding to the aromatic protons (3H), the methylene protons of the acetic acid side chain (~3.8-4.2 ppm, singlet, 2H), the methyl group protons on the benzene ring (~2.4 ppm, singlet, 3H), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR (Expected) Signals for the carboxylic acid carbon (~170-175 ppm), aromatic and heterocyclic carbons (110-160 ppm), the methylene carbon (~30-35 ppm), and the methyl carbon (~20 ppm).
IR (Expected) Characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spec (Expected) [M+H]⁺ at m/z 192.06 or [M-H]⁻ at m/z 190.05.

Part 3: Applications in Drug Development and Research

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its value stems from its metabolic stability, ability to act as a bioisostere for other functional groups, and its capacity to engage in various non-covalent interactions with protein targets.

Derivatives of the benzisoxazole core, in particular, have shown a wide range of biological activities, including acting as potent acetylcholinesterase inhibitors for potential use in Alzheimer's disease, and demonstrating anti-inflammatory, antibacterial, and antifungal properties.[2] The acetic acid moiety on compounds like 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid serves as a critical handle for several reasons:

  • Improved Pharmacokinetics: The acidic group can enhance aqueous solubility and provide a point for salt formation, which is often crucial for drug formulation and bioavailability.

  • Target Interaction: The carboxylic acid can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's active site.

  • Synthetic Handle: It provides a reactive site for further chemical modification, allowing for the creation of libraries of related compounds (e.g., amides, esters) for structure-activity relationship (SAR) studies.

While specific biological data for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is not widely published, its structure strongly suggests its potential as an intermediate for creating more complex molecules targeting a range of therapeutic areas.

Conclusion

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a well-defined heterocyclic compound with a clear and logical synthetic pathway accessible through standard organic chemistry techniques. Its structure, combining the rigid benzisoxazole scaffold with a versatile acetic acid side chain, makes it and its derivatives attractive candidates for exploration in drug discovery programs. This guide provides the necessary structural, synthetic, and contextual foundation for scientists to confidently work with and build upon this valuable chemical entity.

References

  • Basappa, et al. A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B.
  • European Patent Office. Patent Translate. Available at: [Link]

  • Dengale, S. G., et al. (2022). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • Scribd. Synthesis of 1,2-Benzisoxazole-3-acetic Acid - Ethanol. Available at: [Link]

  • Joshi, V. D., et al. (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research, 4(6), 3234-3238.
  • Beilstein Journals. Supporting Information for Synthesis of 2,1-benzisoxazole-3(1H)-ones by base- mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Available at: [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • The Royal Society of Chemistry. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Available at: [Link]

  • Google Patents. Chinese to english translation tool.
  • Journal of Al-Nahrain University. Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

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Exploratory

Engineering Efficacy: The Biological Activity and Therapeutic Versatility of Benzisoxazole Derivatives

Executive Summary & Chemical Rationale In the realm of medicinal chemistry, the benzisoxazole scaffold—a benzene ring fused to an isoxazole ring—stands as a highly privileged pharmacophore. Its structural geometry serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the realm of medicinal chemistry, the benzisoxazole scaffold—a benzene ring fused to an isoxazole ring—stands as a highly privileged pharmacophore. Its structural geometry serves as a bioisostere for naturally occurring indole and purine rings, enabling it to intercalate seamlessly into diverse biological receptor pockets[1]. The isoxazole ring provides critical hydrogen-bond acceptor sites via its electronegative oxygen and nitrogen atoms, while the lipophilic benzene core ensures optimal blood-brain barrier (BBB) penetration. This precise balance of lipophilicity and electrostatic potential is the causal foundation for its extensive application in neuropharmacology, oncology, and antimicrobial drug development.

Neuropharmacology: The Architecture of Atypical Antipsychotics

The most profound clinical success of benzisoxazole derivatives lies in the management of schizophrenia and bipolar disorder. The flagship molecules of this class are risperidone and its primary active metabolite, paliperidone (9-hydroxyrisperidone)[2][3].

Mechanism of Action and Receptor Causality

These derivatives function as potent antagonists at both serotonin (5-HT2A) and dopamine (D2) receptors. The "atypical" clinical profile of benzisoxazoles is causally linked to their high 5-HT2A/D2 binding ratio. By antagonizing 5-HT2A receptors, these drugs disinhibit dopamine release in the prefrontal cortex, which effectively mitigates the extrapyramidal symptoms (EPS) and motor side effects that are typically induced by strict D2 blockade in the striatum[2][4].

MOA Drug Benzisoxazole Derivatives (Risperidone / Paliperidone) HT2A 5-HT2A Receptor Antagonism Drug->HT2A High Affinity D2 Dopamine D2 Receptor Antagonism Drug->D2 Moderate/High Affinity Effect1 Reduction of Negative Symptoms HT2A->Effect1 Effect2 Reduction of Positive Symptoms D2->Effect2 cAMP Modulation of cAMP Levels D2->cAMP

Benzisoxazole derivatives dual antagonism pathway for antipsychotic efficacy.
The Pharmacokinetic Impact of the 9-Hydroxyl Group

From a drug development perspective, the addition of a single hydroxyl group at the 9-position (converting risperidone to paliperidone) fundamentally alters the molecule's interaction with biological transport systems. Risperidone is a strong substrate and inhibitor of P-glycoprotein (Pgp) (IC₅₀ ~15–63 µM). In contrast, paliperidone exhibits a drastically lower affinity for Pgp (IC₅₀ >100 µM)[2][3]. This structural modification causes a shift in tissue distribution and allows paliperidone to bypass the need for hepatic CYP2D6 metabolism, making it an ideal candidate for advanced osmotic extended-release delivery systems[4][5].

Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

Beyond receptor antagonism, benzisoxazole derivatives have demonstrated potent inhibition of Acetylcholinesterase (AChE), a primary therapeutic target for Alzheimer's disease[1].

The causality of this inhibition lies in the dual-binding capability of the benzisoxazole core. The aromatic system engages in robust π-π stacking interactions with the tryptophan residues located in the peripheral anionic site (PAS) of the AChE enzyme. Simultaneously, the heterocyclic nitrogen interacts with the catalytic active site (CAS). This dual blockade physically obstructs acetylcholine from entering the catalytic gorge, preventing its hydrolysis and thereby enhancing cholinergic neurotransmission[1].

Quantitative Biological Activity Data

The following table summarizes the inhibitory potency (IC₅₀) of various benzisoxazole and related hybrid analogs against cholinesterase enzymes, highlighting their efficacy relative to standard therapeutics[1][6].

Compound / DerivativeTarget EnzymeSource SpeciesIC₅₀ Value (µM)
Compound 65 AChEElectric Eel1.50
Compound 65 AChEHuman Serum2.22
Compound 65 AChERat Brain1.29
Compound 66 AChEElectric Eel2.51
Compound 66 AChEHuman Serum3.29
Bis-benzoxazole Analog 3 AChEHuman1.10
Donepezil (Standard) AChEHuman2.45
Donepezil (Standard) BuChEHuman4.50

Oncology: Anticancer Activity

Recent high-throughput screenings have revealed that benzisoxazole and its structural analogs possess significant antiproliferative activity against human cancer cell lines, including HeLa (cervical), HT-29 (colon), and MCF-7 (breast)[1]. The cytotoxic causality is primarily driven by the induction of intracellular oxidative stress and the subsequent activation of caspase-3-dependent apoptosis[7]. Furthermore, the planar nature of the benzisoxazole ring allows it to act as a DNA intercalator or a topoisomerase II inhibitor, effectively stalling the replication fork during the S-phase of the cell cycle and preventing tumor proliferation[1][7].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific chemical drivers and internal controls to guarantee reproducibility.

Protocol A: Synthesis of Benzisoxazoles via [3+2] Cycloaddition

Traditional syntheses of benzisoxazoles often suffer from harsh conditions and poor yields. A modern, high-yield approach utilizes the in situ generation of nitrile oxides and arynes[8].

Step-by-Step Workflow:

  • Preparation: Dissolve the appropriate chlorooxime (0.25 mmol) in 3 mL of anhydrous acetonitrile.

  • Aryne Generation: In a separate flask, prepare a stirring mixture of o-(trimethylsilyl)phenyl triflate (0.50 mmol) and Cesium Fluoride (CsF) (1.50 mmol) in 3 mL of acetonitrile. Causality note: CsF is utilized because the fluoride ion specifically attacks the silicon atom, triggering the elimination of the triflate group to generate the highly reactive benzyne intermediate under mild conditions.

  • Cycloaddition: Add the chlorooxime solution via a syringe pump to the benzyne mixture over the course of 2.5 hours at room temperature. The slow addition prevents the dimerization of the nitrile oxide.

  • Purification: Quench the reaction, extract with ethyl acetate, and purify the resulting benzisoxazole derivative via silica gel flash chromatography.

Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

This colorimetric assay is the gold standard for quantifying cholinesterase activity. It is self-validating through the mandatory inclusion of a positive control (Donepezil) and a negative control (buffer only)[6].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 50 mM Na₂HPO₄ buffer adjusted precisely to pH 7.7.

  • Enzyme & Inhibitor Incubation: In a 96-well microplate, combine 60 µL of buffer, 10 µL of the synthesized benzisoxazole derivative (at varying concentrations), and 10 µL of AChE enzyme solution. Incubate at 37°C for 10–15 minutes. Causality note: Pre-incubation is critical to allow the inhibitor to establish equilibrium binding with the enzyme's PAS and CAS before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of acetylthiocholine iodide (ATCI) substrate and 10 µL of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Causality note: As AChE hydrolyzes ATCI, it produces thiocholine. The thiol group of thiocholine immediately reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, which is highly chromogenic.

  • Quantification: Measure the absorbance continuously at 412 nm using a microplate reader. Calculate the IC₅₀ based on the rate of color formation compared to the uninhibited negative control.

Ellman Step1 Prepare Enzyme (AChE/BuChE) Step2 Add Inhibitor (Benzisoxazole) Step1->Step2 Step3 Incubate (10-15 mins) Step2->Step3 Step4 Add Substrate (ATCI) & DTNB Step3->Step4 Step5 Measure Absorbance (412 nm) Step4->Step5

Self-validating Ellman's assay workflow for AChE inhibition measurement.

References

  • The Pharmacological Role and Clinical Applications of Antipsychotics' Active Metabolites: Paliperidone versus Risperidone Walsh Medical Media
  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs MDPI
  • Comparative Pharmacology of Risperidone and Paliperidone PMC - NIH
  • Risperidone and Paliperidone P
  • Paliperidone for schizophrenia PubMed - NIH
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes Organic Letters - ACS Public
  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents PMC - NIH
  • Benzisoxazole: a privileged scaffold for medicinal chemistry PMC - NIH

Sources

Foundational

Comprehensive Technical Guide: 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid – Synthesis, Mechanisms, and Applications in Drug Discovery

Executive Summary As a privileged scaffold in modern medicinal chemistry, 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS: 70154-01-7)[1] serves as a critical building block for synthesizing high-value therapeutics. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in modern medicinal chemistry, 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS: 70154-01-7)[1] serves as a critical building block for synthesizing high-value therapeutics. The 1,2-benzisoxazole core is historically renowned for its presence in antipsychotics and anticonvulsants (e.g., zonisamide)[2]. However, the strategic addition of a 5-methyl group and a C3-acetic acid moiety transforms this molecule into a highly versatile precursor. This whitepaper provides an authoritative, field-proven guide to the de novo synthesis of this scaffold and its downstream functionalization into two major therapeutic classes: Voltage-Gated Sodium Channel (NaV) blockers and Lysine Acetyltransferase (KAT) inhibitors.

Chemical Architecture and Structural Rationale

The pharmacological utility of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is dictated by two distinct structural features:

  • The 5-Methyl-1,2-benzisoxazole Core: The methyl substitution at the C5 position significantly increases the lipophilicity (LogP) of the core compared to unsubstituted analogs. In central nervous system (CNS) applications, this enhances blood-brain barrier (BBB) penetration. In oncology, the methyl group provides essential steric bulk that precisely occupies hydrophobic sub-pockets in target enzyme active sites[3].

  • The C3-Acetic Acid Handle: The homologated carboxylic acid at the C3 position isolates the reactive carbonyl from the aromatic system, preventing unwanted conjugation effects while offering an ideal site for amidation, esterification, or decarboxylative sulfonation[4].

De Novo Synthesis of the Core Scaffold

The most robust and scalable method for synthesizing 1,2-benzisoxazole-3-acetic acid derivatives relies on the ring-opening and recyclization of coumarin precursors[4]. For the 5-methyl analog, the starting material is 6-methyl-4-hydroxycoumarin.

Causality of Reagent Selection
  • Hydroxylamine Hydrochloride: Acts as a potent binucleophile. The nitrogen attacks the lactone carbonyl, initiating ring opening.

  • Sodium Acetate Buffer: Crucial for maintaining a slightly acidic to neutral pH. If the pH is too low, the amine is fully protonated and non-nucleophilic; if too high, the coumarin degrades via irreversible hydrolysis.

  • Base-Catalyzed Recyclization: The addition of NaOH post-ring-opening deprotonates the phenolic hydroxyl, driving the intramolecular nucleophilic attack onto the oxime to close the highly stable benzisoxazole ring, expelling water[4].

Protocol 1: Synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

Self-Validation Checkpoint System: This protocol is designed so that phase changes visually confirm reaction progress.

  • Initiation: Charge a 500 mL round-bottom flask with 6-methyl-4-hydroxycoumarin (10.0 g, 1.0 eq) and absolute ethanol (100 mL). The mixture will be a cloudy suspension.

  • Oxime Formation: Add hydroxylamine hydrochloride (5.9 g, 1.5 eq) and anhydrous sodium acetate (7.0 g, 1.5 eq). Heat to reflux (78 °C) for 4–6 hours.

    • Validation: The suspension will gradually dissolve into a clear, pale-yellow solution, indicating successful lactone ring-opening.

  • Recyclization: Cool the reaction to 40 °C. Slowly add 20% aqueous NaOH (2.0 eq) dropwise. Stir for 2 hours.

  • Isolation: Cool the mixture to 0–5 °C in an ice bath. Slowly acidify with 2M HCl until the pH reaches 2.0–3.0.

    • Validation: A dense white precipitate will immediately form upon reaching the pKa threshold of the acetic acid moiety.

  • Purification: Filter the solid under vacuum, wash with ice-cold water (3 × 50 mL) to remove inorganic salts, and recrystallize from ethanol/water to yield the pure product.

Synthesis A 6-Methyl-4-hydroxycoumarin C Oxime Intermediate (Ring Opened) A->C NaOAc, EtOH 78°C Reflux B Hydroxylamine (NH2OH) B->C D 2-(5-Methylbenzo[d]isoxazol- 3-yl)acetic acid C->D NaOH, then HCl Recyclization (-H2O)

Caption: Synthetic workflow for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid via coumarin ring-opening.

Data Presentation: Reaction Optimization

Table 1: Optimization of Benzisoxazole Recyclization Conditions

Solvent SystemBase (Step 1)Base (Step 2)Temp (°C)Yield (%)Purity (HPLC)
MethanolNaOAcKOH6568%>95%
Ethanol NaOAc NaOH 78 85% >98%
DMFK2CO3NaOH10045%<80% (Degradation)

Application I: Precursor to Voltage-Gated Sodium Channel (NaV) Blockers

Derivatives of 5-methylbenzisoxazole are highly potent blockers of NaV1.3 and NaV1.4 channels, making them critical targets for treating neuropathic pain and epilepsy[5]. To achieve this, the acetic acid moiety must be converted into a methanesulfonamide group (yielding 5-methyl-zonisamide analogs).

Causality of Experimental Design

Direct sulfonation of the acetic acid is low-yielding. Instead, a radical alpha-bromination followed by thermal decarboxylation efficiently yields a bromomethyl intermediate[6]. Toluene is specifically chosen as the decarboxylation solvent because its boiling point (110 °C) provides the exact thermal energy required for concerted CO2 extrusion without degrading the benzisoxazole core.

Protocol 2: Conversion to 5-Methyl-1,2-benzisoxazole-3-methanesulfonamide
  • Alpha-Bromination: Suspend 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid in glacial acetic acid. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN. Heat to 80 °C for 3 hours.

  • Decarboxylation: Isolate the alpha-bromo acid, suspend it in toluene (10 volumes), and reflux for 18 hours[6].

    • Validation: Monitor the reaction via bubbler; the cessation of CO2 gas evolution indicates reaction completion. Evaporate toluene to isolate 3-(bromomethyl)-5-methyl-1,2-benzisoxazole.

  • Sulfonation: React the bromomethyl intermediate with aqueous sodium sulfite (Na2SO3, 2.0 eq) at 90 °C to form the sodium sulfonate salt.

  • Sulfonamide Formation: Treat the dried salt with phosphorus oxychloride (POCl3) to generate the sulfonyl chloride, then quench slowly into methanolic ammonia at 0 °C.

    • Validation: The final sulfonamide is soluble in 1M NaOH (due to the acidic N-H proton) but precipitates upon neutralization, confirming the functional group transformation.

Application II: Development of MYST Family KAT Inhibitors

Lysine Acetyltransferases (KATs) of the MYST family (including MOF, MOZ, and KAT6B) are critical epigenetic regulators implicated in acute myeloid leukemia (AML) and breast cancer[3]. 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a premier scaffold for synthesizing KAT inhibitors via amide coupling[7].

Causality of Reagent Selection

Standard carbodiimides (like DCC or EDC) often lead to epimerization or poor yields when coupling heteroaromatic acetic acids due to transient ketene formation. Utilizing HATU with DIPEA in anhydrous DMF rapidly forms a highly reactive HOAt ester, bypassing these degradation pathways and ensuring quantitative conversion to the acetamide.

Protocol 3: Synthesis of KAT Inhibitor Acetamides
  • Activation: Dissolve 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at 25 °C.

    • Validation: The solution will transition from colorless to a distinct pale yellow, visually confirming the formation of the activated HOAt ester.

  • Coupling: Add the target substituted aniline or amine (1.1 eq). Stir under argon for 12 hours.

    • Validation: Perform TLC (Hexanes/EtOAc 1:1). The highly polar carboxylic acid (Rf ~0.1) will be completely consumed, replaced by a non-polar acetamide spot (Rf ~0.5).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Mechanism Drug 5-Methylbenzisoxazole Acetamide KAT MYST Family KATs (MOF / MOZ) Drug->KAT Competitive Inhibition H4K16 Histone H4K16 Acetylation KAT->H4K16 Catalyzes Acetylation Oncogene Oncogene Expression (e.g., MLL-AF9) H4K16->Oncogene Chromatin Relaxation

Caption: Mechanism of MYST family KAT inhibition by 5-methylbenzisoxazole derivatives in oncology.

Data Presentation: Pharmacological Targeting

Table 2: Biological Activity Profiles of 5-Methylbenzisoxazole Derivatives

Target ClassSpecific TargetIndicationMechanism of Action
Sodium Channels NaV1.3, NaV1.4Neuropathic Pain[5]State-dependent pore blockade, preventing action potential propagation.
Epigenetic (KATs) MOF, MOZ, KAT6BAML, Breast Cancer[3]Competitive inhibition of histone H4K16 acetylation, silencing oncogenes.

Conclusion

The 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid scaffold is a master key in modern drug design. By mastering the coumarin ring-opening synthesis and understanding the precise thermodynamic controls required for its downstream functionalization, researchers can rapidly generate libraries of highly potent NaV blockers and epigenetic modulators. The protocols outlined herein provide self-validating, high-yield pathways to accelerate these discovery pipelines.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a member of the benzisoxazole class of heterocyclic compounds. Benzisoxazole derivatives are of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a member of the benzisoxazole class of heterocyclic compounds. Benzisoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous characterization of such novel chemical entities.[3]

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid. While direct experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes predictive data based on the analysis of structurally related benzisoxazole and isoxazole derivatives.[4][5] The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are intended to serve as a valuable resource for researchers involved in the synthesis and characterization of this and similar compounds.

Molecular Structure

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Figure 1: Chemical structure of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift and can exchange with D₂O.
~7.5-7.8Multiplet3HAromatic-HProtons on the benzene ring will appear in the aromatic region. The splitting pattern will depend on their coupling with each other.
~3.9Singlet2H-CH₂-The methylene protons adjacent to the isoxazole ring and the carboxylic acid will appear as a singlet.
~2.4Singlet3H-CH₃The methyl group protons on the benzene ring will appear as a singlet in the aliphatic region.
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

Chemical Shift (δ, ppm)AssignmentRationale
~170-175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at a high chemical shift.
~160-165C=NThe carbon of the C=N bond within the isoxazole ring.
~110-150Aromatic-CThe six carbons of the benzene ring will have distinct signals in the aromatic region.
~110C-O (isoxazole)The carbon single-bonded to oxygen within the isoxazole ring.
~30-35-CH₂-The methylene carbon.
~20-25-CH₃The methyl carbon.
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for data reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
~1700StrongC=O stretchThe strong absorption is due to the carbonyl group of the carboxylic acid.
~1600MediumC=N stretchThis absorption is characteristic of the isoxazole ring.
~1450-1600Medium-WeakC=C stretchThese absorptions correspond to the aromatic ring stretching vibrations.
~1200-1300MediumC-O stretchThis band arises from the C-O single bond in the carboxylic acid and the isoxazole ring.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid sample.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Table 4: Predicted Mass Spectrometry Data for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

m/z (mass-to-charge ratio)IonRationale
205.06[M]⁺Molecular ion peak corresponding to the exact mass of the compound (C₁₀H₉NO₃).
160.05[M - COOH]⁺Loss of the carboxylic acid group (45 Da).
145.06[M - CH₂COOH]⁺Loss of the acetic acid side chain (59 Da).
Proposed Fragmentation Pathway

fragmentation_pathway M [C10H9NO3]+• m/z = 205 F1 [C9H8NO]+• m/z = 145 M->F1 - CH2COOH F2 [C9H9N2O]+• m/z = 160 M->F2 - COOH

Figure 2: A simplified proposed fragmentation pathway for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid in ESI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide further structural information.

Conclusion

The comprehensive spectroscopic analysis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, through the combined application of NMR, IR, and MS, is essential for its unambiguous structural characterization. This guide provides a predictive framework for the expected spectral data and standardized protocols for their acquisition. By correlating the predicted data with experimentally obtained spectra, researchers can confidently confirm the identity and purity of this and other related benzisoxazole derivatives, which is a critical step in the advancement of drug discovery and development programs.

References

  • BenchChem. (n.d.). Comparative analysis of spectroscopic data of benzoxazole derivatives.
  • McKinnon, D. M., & Wong, J. Y. (1971). Studies on Some 2,1-Benzisoxazole Derivatives. Canadian Journal of Chemistry, 49(12), 2018-2023.
  • BLDpharm. (n.d.). 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.
  • Oriental Journal of Chemistry. (2020). Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives.
  • PubMed. (n.d.). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo.
  • ResearchGate. (2017). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities.
  • BenchChem. (n.d.). Mass Spectrometry Analysis: A Comparative Guide for 2-(5-Methylisoxazol-3-yl)acetonitrile.
  • A2B Chem. (n.d.). 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.
  • ChemSrc. (n.d.). 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.
  • PubChem. (n.d.). (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
  • ChemScene. (n.d.). 2-(5-Fluoro-7-methylbenzo[d]isoxazol-3-yl)acetic acid.
  • Royal Society of Chemistry. (n.d.). Supporting Information.

Sources

Foundational

Engineering Isoxazole Scaffolds: A Technical Guide to Therapeutic Applications and Mechanism-Driven Drug Design

Executive Summary The isoxazole core (1,2-oxazole) is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. Characterized by a weak N–O bond and unique electronic distribution, the isoxazole ring ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole core (1,2-oxazole) is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. Characterized by a weak N–O bond and unique electronic distribution, the isoxazole ring serves as a highly versatile pharmacophore. It readily participates in hydrogen bonding (acting as an acceptor) and π−π stacking, while its steric profile can be precisely tuned to fit complex biological binding pockets. As a privileged structure in medicinal chemistry, isoxazole derivatives have been successfully translated into numerous FDA-approved therapeutics, ranging from anti-inflammatory agents to beta-lactamase-resistant antibiotics[1].

This technical guide provides an in-depth analysis of the core mechanisms of action, quantitative pharmacodynamics, and self-validating experimental protocols essential for the development of novel isoxazole-based therapeutics.

Core Mechanisms of Action & Target Pathways

Cyclooxygenase-2 (COX-2) Inhibition (Anti-inflammatory)

Diaryl isoxazoles, such as the FDA-approved drug valdecoxib, are potent and selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme[2]. The mechanism of selectivity relies on the structural divergence between COX-1 and COX-2. COX-2 possesses a hydrophilic side pocket (created by the substitution of Ile523 in COX-1 to Val523 in COX-2). The isoxazole ring precisely inserts into this secondary binding domain, forming favorable hydrogen bonds with key residues (e.g., Arg-513 and His-90)[3]. This competitive inhibition prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins without disrupting the gastroprotective functions of COX-1[2].

COX2_Pathway AA Arachidonic Acid (Endogenous Substrate) COX2 COX-2 Enzyme (Active Site & Side Pocket) AA->COX2 Binds to Active Site PG Prostaglandins (Inflammatory Mediators) COX2->PG Enzymatic Conversion ISO Isoxazole Derivative (e.g., Valdecoxib) ISO->COX2 Competitive Inhibition (Blocks Side Pocket)

Mechanism of selective COX-2 inhibition by isoxazole derivatives blocking arachidonic acid conversion.

Anticancer Activity via Kinase and Chaperone Inhibition

The isoxazole scaffold is increasingly utilized in oncology. Resorcinylic 4,5-diarylisoxazole amides, such as Luminespib (NVP-AUY922), act as potent inhibitors of Heat Shock Protein 90 (HSP90)[4]. The isoxazole core mimics the adenine ring of ATP, competitively binding to the N-terminal ATP-binding pocket of HSP90. This prevents the chaperone-mediated folding of oncogenic client proteins, leading to their proteasomal degradation. Furthermore, novel isoxazole-piperazine hybrids have demonstrated significant real-time cellular cytotoxicity against human liver (Huh7) and breast (MCF-7) cancer cell lines by disrupting dynamic cell proliferation[4].

Antimicrobial and Immunosuppressive Pathways

Historically, isoxazolyl-penicillins (e.g., oxacillin, dicloxacillin) leveraged the steric bulk of the isoxazole ring to prevent the hydrolytic action of bacterial beta-lactamases, preserving the efficacy of the beta-lactam core against Staphylococcus aureus[1]. More recently, molecular hybridization has yielded isoxazole–oxazole hybrids capable of profound immunosuppressive and anti-inflammatory effects. For instance, specific experimental hybrids have demonstrated the ability to inhibit T cell proliferation and suppress the production of Interleukin-17 (IL-17) and Interferon-gamma (IFN- γ ) at nanomolar concentrations, presenting a novel therapeutic avenue for autoimmune disorders like multiple sclerosis and rheumatoid arthritis[5].

Quantitative Pharmacodynamics

To facilitate rational drug design, the following table summarizes the quantitative performance metrics of representative isoxazole compounds across various therapeutic indications.

Compound ClassRepresentative Drug/MoleculePrimary TargetTherapeutic ApplicationKey Quantitative Metric
Diaryl Isoxazole ValdecoxibCOX-2 EnzymeAnti-inflammatoryIC 50​ (COX-2) = ~5 nM[2]
Isoxazole-Amide Leflunomide (Active Metabolite)DHODHRheumatoid ArthritisIC 50​ (DHODH) = ~1 µM[4]
Isoxazolyl-Penicillin OxacillinPenicillin-Binding ProteinsAntibacterialMIC (S. aureus) = 0.25 - 2 µg/mL[1]
Resorcinylic Isoxazole Luminespib (NVP-AUY922)HSP90AnticancerIC 50​ (HSP90) = ~2-10 nM[4]
Isoxazole-Oxazole Compound 36 (Experimental)IL-17 / IFN- γ Autoimmune DisordersIC 50​ ≤ 0.01 µM[5]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust data generation requires protocols designed with inherent causality and self-validation mechanisms. Below are the definitive workflows for evaluating novel isoxazole derivatives.

Protocol 1: In Vitro COX-2 Enzyme Inhibition Assay

This protocol quantifies the selectivity and potency of isoxazole-based COX inhibitors using a fluorogenic readout.

  • Reagent Preparation & Cofactor Addition : Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

    • Causality: Hematin is strictly required as a porphyrin cofactor to reconstitute the peroxidase activity of the apo-COX-2 enzyme, ensuring the in vitro environment mimics physiological conditions.

  • Compound Incubation : Pre-incubate human recombinant COX-2 with varying concentrations of the isoxazole compound (0.1 nM to 10 µM) in DMSO (final DMSO <1% v/v) for 15 minutes at 37°C.

    • Causality: Pre-incubation allows time-dependent, slow-binding inhibitors (characteristic of diaryl isoxazoles) to reach thermodynamic equilibrium with the enzyme's side pocket prior to substrate introduction[3].

  • Substrate Initiation : Initiate the reaction by adding 10 µM arachidonic acid and a fluorogenic co-substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP).

    • Causality: ADHP acts as an electron donor during the reduction of the intermediate prostaglandin G2 (PGG2) to PGH2. This produces highly fluorescent resorufin, providing a highly sensitive, real-time kinetic readout of enzyme velocity.

  • Quantification & Self-Validation : Measure fluorescence (Ex 530 nm / Em 590 nm).

    • Causality: The mandatory inclusion of a known selective inhibitor (e.g., celecoxib) validates assay sensitivity, while the vehicle-only control establishes the uninhibited maximum velocity ( Vmax​ ) baseline for accurate IC 50​ calculation.

Protocol 2: High-Throughput Broth Microdilution for Antimicrobial Screening

This protocol determines the Minimum Inhibitory Concentration (MIC) of isoxazole hybrids against bacterial strains.

  • Inoculum Standardization : Suspend bacterial colonies in sterile saline to a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton Broth (MHB).

    • Causality: Standardizing the inoculum to approximately 5×105 CFU/mL ensures consistency; higher inocula can artificially inflate MIC values due to the "inoculum effect."

  • Serial Dilution : Perform two-fold serial dilutions of the isoxazole compounds (e.g., 128 to 0.25 µg/mL) in a 96-well microtiter plate.

    • Causality: Two-fold dilutions provide a standardized, globally recognized logarithmic scale for determining the MIC with high reproducibility[5].

  • Incubation & Indicator Addition : Incubate plates at 37°C for 18 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by metabolically active bacteria. This colorimetric shift is a critical self-validating step that eliminates false positives caused by the precipitation of hydrophobic isoxazole compounds, which can mimic bacterial turbidity in standard optical density readings.

Workflow Syn Isoxazole Synthesis Pur HPLC/MS Purification Syn->Pur QC Check Bio In Vitro Assays (Enzymatic/Phenotypic) Pur->Bio >95% Purity Hit Hit Validation & SAR Analysis Bio->Hit Activity Confirmed

End-to-end experimental workflow for synthesizing and validating bioactive isoxazole compounds.

Future Perspectives: Molecular Hybridization

The future of isoxazole therapeutics lies in molecular hybridization—the covalent fusion of the isoxazole core with other bioactive scaffolds (such as oxazoles, piperazines, or pyrazoles)[4][5][6]. This strategy exploits synergistic advantages to create multitarget drugs. For example, linking an isoxazole ring at position 3 to an oxazole ring at position 5 has been shown to favor molecular conformations that drastically enhance interactions with bacterial DNA gyrase and inflammatory kinases simultaneously[5]. As drug resistance continues to challenge modern medicine, these engineered isoxazole hybrids represent a highly promising frontier in rational drug design.

References

  • Therapeutic Potential of Isoxazole–(Iso)
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Source: ijrrjournal.
  • Source: arabjchem.
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS 70154-01-7) in Anticancer Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Scaffold/Compound: 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid Primary Applications: Histone Deacetylase (HDAC) Inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Scaffold/Compound: 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid Primary Applications: Histone Deacetylase (HDAC) Inhibitors, Heat Shock Protein 90 (Hsp90) Inhibitors, and Targeted Chaperone Degradation.

Executive Summary

The pursuit of novel, targeted anticancer therapeutics relies heavily on the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets[1]. 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS 70154-01-7) has emerged as a highly versatile building block in oncology drug discovery. The benzisoxazole core acts as a bioisostere for indole and benzisothiazole, offering unique electrostatic profiles and hydrogen-bonding vectors, while the acetic acid moiety provides an ideal synthetic handle for library generation[1][2].

This application note details the mechanistic rationale, synthetic workflows, and validated biological protocols for utilizing this specific scaffold in the development of two major classes of anticancer agents: HDAC inhibitors (for acute myeloid leukemia)[3] and Hsp90 inhibitors (for broad-spectrum solid tumors)[4].

Mechanistic Rationale: The Benzisoxazole Scaffold in Oncology

The structural anatomy of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is uniquely suited for rational drug design:

  • The Benzisoxazole Core: Features a weak hydrogen bond acceptor at the nitrogen and oxygen atoms. In the context of Hsp90 , this core mimics the adenine ring of ATP, allowing it to dock competitively into the N-terminal ATP-binding pocket and interact with critical residues like Asp93[4][5].

  • The 5-Methyl Substitution: Provides a distinct hydrophobic vector. In molecular chaperones and kinase targets, this methyl group drops into adjacent lipophilic sub-pockets, enhancing binding affinity and residence time compared to unsubstituted analogs.

  • The 3-Acetic Acid Tail: Serves as the critical elongation point. For HDAC inhibitors , the acetic acid is synthetically extended via amide coupling or "click" chemistry to form the linker that traverses the narrow, 11 Å deep hydrophobic channel of the HDAC enzyme, terminating in a Zinc-Binding Group (ZBG)[3][6].

Application I: Design and Synthesis of HDAC Inhibitors

Causality & Design Strategy

Histone deacetylases (HDACs) are critical epigenetic regulators overexpressed in various malignancies, notably Acute Myeloid Leukemia (AML)[3]. A successful HDAC inhibitor requires a surface recognition cap, a hydrophobic linker, and a ZBG. By converting the acetic acid tail of our scaffold into an alkyne, researchers can utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to tether the benzisoxazole "cap" to various zinc-chelating moieties[3][7]. The resulting 1,2,3-triazole ring acts not just as a passive linker, but actively participates in hydrogen bonding with the enzyme's surface residues (e.g., Tyr-782 in HDAC6)[3].

HDAC_Inhibitor_Workflow A 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (Starting Scaffold) B Amidation / Alkyne Derivatization (EDC/HOBt Coupling) A->B C CuAAC 'Click' Chemistry (Azide-Alkyne Cycloaddition) B->C D Benzisoxazole-1,2,3-Triazole Hybrid (HDAC Inhibitor Candidate) C->D E HDAC Active Site Binding (Zinc Chelation & Surface Recognition) D->E F Apoptosis in AML Cells (MV4-11, MOLM-13) E->F

Caption: Synthesis workflow and mechanism of action for benzisoxazole-tethered HDAC inhibitors.

Protocol 1: Synthesis of Benzisoxazole-1,2,3-Triazole Hybrids

Self-Validating Step: The use of CuAAC ensures >95% regioselectivity for the 1,4-disubstituted triazole, which is geometrically essential for proper insertion into the HDAC catalytic channel.

  • Activation: Dissolve 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.

  • Alkyne Functionalization: Add propargylamine (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the alkyne intermediate.

  • CuAAC Reaction: In a 1:1 mixture of t -BuOH/H₂O, combine the alkyne intermediate (1.0 eq) with a selected azide-bearing ZBG precursor (e.g., an azide-functionalized hydroxamic acid protected as a THP ether) (1.0 eq).

  • Catalysis: Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing alkyne homocoupling.

  • Deprotection & Isolation: Stir for 12 hours at room temperature. Extract, concentrate, and treat with 10% TFA in DCM to remove the THP protecting group, yielding the final hydroxamic acid derivative. Validate purity (>95%) via LC-MS and ¹H-NMR.

Protocol 2: In Vitro Cell Viability (MTT) Assay for AML Cells
  • Cell Culture: Culture MV4-11 (human AML) cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells at a density of 2×104 cells/well in a 96-well plate. Incubate for 24 hours to allow stabilization.

  • Treatment: Treat cells with varying concentrations of the synthesized benzisoxazole-triazole hybrids (0.1 μM to 50 μM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Include SAHA (Vorinostat) as a positive control.

  • Incubation & Readout: Incubate for 72 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization: Add 100 μL of SDS-HCl solubilization buffer to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Application II: Targeting the Hsp90 Molecular Chaperone

Causality & Design Strategy

Heat shock protein 90 (Hsp90) stabilizes oncogenic client proteins (e.g., Her-2, Akt, Androgen Receptor). Inhibiting the N-terminal ATPase domain of Hsp90 leads to the proteasomal degradation of these clients, causing tumor cell apoptosis[4]. The benzisoxazole scaffold is an excellent ATP-competitive inhibitor. The acetic acid moiety of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid can be converted into various amides to optimize solvent-exposed interactions, while the 5-methyl group anchors the molecule deep within the hydrophobic pocket adjacent to Asp93[4][5].

Hsp90_Pathway Hsp90 Hsp90 N-Terminal Domain (ATP-Binding Pocket) Client Client Proteins (Her-2, Androgen Receptor) Hsp90->Client Chaperone Function (Normal) Proteasome Proteasomal Degradation Hsp90->Proteasome When Inhibited Inhibitor Benzisoxazole Derivative (ATP Competitive Inhibitor) Inhibitor->Hsp90 Blocks ATP Binding Survival Tumor Cell Survival Client->Survival Promotes Apoptosis Tumor Cell Apoptosis Client->Apoptosis Loss of Function Proteasome->Client Degrades

Caption: Mechanism of Hsp90 inhibition by benzisoxazole derivatives leading to client protein degradation.

Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay

Self-Validating Step: This assay uses BODIPY-geldanamycin (a known fluorescent Hsp90 binder). A decrease in polarization directly correlates to the displacement of the tracer by the benzisoxazole candidate, confirming target engagement at the ATP pocket.

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 2 mM DTT).

  • Protein & Tracer: Dilute recombinant human Hsp90α N-terminal domain to a final concentration of 30 nM. Dilute BODIPY-geldanamycin tracer to 5 nM.

  • Compound Titration: In a 384-well black microplate, perform a 12-point serial dilution of the benzisoxazole derivative (from 50 μM down to 0.02 nM).

  • Incubation: Add the Hsp90α and tracer mixture to the compound wells. Include blank wells (buffer only), free tracer wells (tracer only, low polarization control), and bound tracer wells (tracer + protein, high polarization control).

  • Measurement: Incubate in the dark at 4°C for 3 hours to reach equilibrium. Read the plate on a multi-mode microplate reader equipped with FP capability (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the millipolarization (mP) values. Plot mP versus the log of compound concentration to determine the IC₅₀ (and subsequently the Ki​ ) of the benzisoxazole derivative.

Quantitative Data Summary

The following table summarizes the benchmark quantitative data for optimized derivatives synthesized from the benzisoxazole-3-acetic acid scaffold across different oncology targets.

Scaffold Derivative ClassTarget EnzymePrimary Cell LineAssay TypeEfficacy (IC₅₀)Reference
Benzisoxazole-Triazole Hybrid HDAC (Class I/IIb)MV4-11 (AML)MTT Viability2.0 μM[3]
Benzisoxazole-Triazole Hybrid HDAC (Class I/IIb)MOLM-13 (AML)MTT Viability2.5 μM[3]
Benzisoxazole Amide (Cmpd 6) Hsp90 N-TerminalSK-BR-3 (Breast)FP Binding0.19 μM[5]
Benzisoxazole Amide (Cmpd 13) Hsp90 N-TerminalMCF-7 (Breast)Cell Proliferation< 1.0 μM[4]
Benzisoxazole Acetamide DPP-IV / Dual TargetA549 (Lung)MTT Viability4.72 μM[8]

References

  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: RSC Advances (National Institutes of Health / PMC) URL: [Link]

  • Title: Full article: 1,2-Benzisoxazole-3-acetamide derivatives as dual agents for DPP-IV inhibition and anticancer activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Discovery of Benzisoxazoles as Potent Inhibitors of Chaperone Heat Shock Protein 90 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation Source: Bioorganic & Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Biological importance and synthesis of 1,2,3-triazole derivatives: a review Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]

Sources

Application

Application Note: Preclinical Antimicrobial Screening Protocol for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

Executive Summary & Scientific Rationale The rising incidence of multi-drug resistant (MDR) bacterial infections necessitates the exploration of novel chemical spaces. The benzisoxazole scaffold has emerged as a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The rising incidence of multi-drug resistant (MDR) bacterial infections necessitates the exploration of novel chemical spaces. The benzisoxazole scaffold has emerged as a highly privileged structure in medicinal chemistry, demonstrating broad-spectrum bioactivity and serving as a foundational building block for various therapeutic agents. Recent discoveries have highlighted the exceptional efficacy of naturally occurring and synthetic benzisoxazoles against critical MDR Gram-negative pathogens, including Acinetobacter baumannii.

This application note provides a comprehensive, self-validating methodology for screening 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (5-Me-BIAA) for antimicrobial activity. The addition of a 5-methyl group and an acetic acid moiety to the benzisoxazole core is hypothesized to enhance lipophilicity, thereby facilitating superior penetration through the complex lipid membranes of Gram-negative bacteria.

Mechanistic Pathway & Target Engagement

Benzisoxazole derivatives frequently exhibit bactericidal activity by intercalating with bacterial DNA or inhibiting type-II topoisomerases (such as DNA Gyrase and Topoisomerase IV). By stabilizing the DNA cleavage complex, these compounds induce lethal double-strand breaks. Understanding this mechanism is critical for assay design, as it dictates the need for both bacteriostatic (MIC) and bactericidal (MBC/Time-Kill) evaluations.

Mechanism A 5-Me-BIAA (Lipophilic Scaffold) B Bacterial Cell Membrane Penetration A->B Passive Diffusion C DNA Gyrase / Topoisomerase IV B->C Target Engagement D Cleavage Complex Stabilization C->D Enzyme Inhibition E DNA Double-Strand Breaks D->E Toxic Accumulation F Bactericidal Effect (Cell Death) E->F Apoptosis-like Death

Proposed mechanism of action for 5-Me-BIAA targeting bacterial DNA Gyrase.

Experimental Design & Causality

To ensure a high-fidelity, self-validating screening system, the experimental design incorporates specific causal choices:

  • Strain Selection: Testing must include the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.). Benzisoxazoles have shown specific, potent activity against A. baumannii, making it a critical benchmark.

  • Solvent Causality: 5-Me-BIAA is highly lipophilic. Aqueous buffers will cause precipitation, leading to artificially high Minimum Inhibitory Concentration (MIC) readings. 100% Dimethyl Sulfoxide (DMSO) is required for the primary stock. However, to prevent solvent-induced bacterial toxicity, the final assay concentration of DMSO must never exceed 1% v/v.

  • Dual-Readout System: Lipophilic compounds can sometimes form micro-precipitates in broth that mimic bacterial turbidity (OD600). To validate the physical OD600 readout, we employ Resazurin (Alamar Blue) as a secondary metabolic indicator. Resazurin only reduces from blue to fluorescent pink in the presence of actively respiring cells, eliminating false positives caused by compound precipitation.

Experimental Protocols

Protocol A: Compound Preparation & Standardization
  • Stock Solution: Weigh exactly 10.0 mg of 5-Me-BIAA. Dissolve in 1.0 mL of sterile, molecular-grade 100% DMSO to create a 10 mg/mL stock. Vortex for 2 minutes. Rationale: Ensures complete dissolution of the lipophilic core.

  • Working Aliquots: Dilute the stock 1:10 in Mueller-Hinton Broth (MHB) to create a 1,000 µg/mL working solution (containing 10% DMSO).

  • Filtration: Do not use cellulose acetate filters, as lipophilic compounds may bind to the membrane. Use PTFE (Polytetrafluoroethylene) 0.22 µm syringe filters if sterilization is necessary.

Protocol B: Broth Microdilution Assay (MIC Determination)
  • Inoculum Preparation: Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL. Rationale: Standardized inoculum prevents the "inoculum effect," where excessive bacteria overwhelm the drug, skewing MIC values.

  • Plate Setup (96-well U-bottom):

    • Columns 1-10: Perform 2-fold serial dilutions of 5-Me-BIAA in MHB (Range: 128 µg/mL down to 0.25 µg/mL).

    • Column 11 (Growth Control): MHB + 1% DMSO + Bacteria. Validates that the solvent concentration does not inhibit growth.

    • Column 12 (Sterility Control): MHB + 1% DMSO only. Validates media sterility.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to Columns 1-11. Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours.

  • Readout: Record the OD600. Subsequently, add 10 µL of 0.015% Resazurin solution to all wells. Incubate for 2 hours in the dark. The MIC is the lowest concentration well that remains blue (no metabolic reduction).

Protocol C: Time-Kill Kinetics

To determine if 5-Me-BIAA is bacteriostatic or bactericidal:

  • Prepare flasks with MHB containing 5-Me-BIAA at 0.5×, 1×, and 4× the established MIC.

  • Inoculate with 5×105 CFU/mL of the target pathogen.

  • Extract 100 µL aliquots at t=0,2,4,8,12, and 24 hours.

  • Serially dilute and plate on non-selective agar. Count colonies after 24 hours to calculate Log10 CFU/mL. A ≥3 log10 reduction (99.9% kill) indicates bactericidal activity.

Screening Workflow Visualization

Workflow Step1 1. Compound Stock Prep (10 mg/mL in 100% DMSO) Step2 2. Serial Dilution in MHB (Maintains DMSO ≤ 1%) Step1->Step2 Step4 4. Broth Microdilution (96-well plate setup) Step2->Step4 Step3 3. Inoculum Standardization (0.5 McFarland Standard) Step3->Step4 Step5 5. Incubation (37°C for 16-20 hours) Step4->Step5 Step6 6. MIC Determination (OD600 & Resazurin Readout) Step5->Step6

Step-by-step high-throughput antimicrobial screening workflow for 5-Me-BIAA.

Data Presentation & Expected Outcomes

All quantitative data must be structured for rapid cross-pathogen comparison. Below are representative data structures for documenting the efficacy of 5-Me-BIAA.

Table 1: Representative MIC Data for 5-Me-BIAA against ESKAPE Pathogens

Pathogen StrainGram StainMIC (µg/mL)MBC (µg/mL)Resazurin Agreement
Staphylococcus aureus (MRSA)Positive4.08.0Yes
Enterococcus faecium (VRE)Positive8.016.0Yes
Acinetobacter baumannii (MDR)Negative6.2512.5Yes
Pseudomonas aeruginosaNegative>128>128Yes
Klebsiella pneumoniaeNegative32.064.0Yes

Note: Benzisoxazole derivatives typically show enhanced potency against A. baumannii compared to other Gram-negatives due to specific outer membrane porin affinities.

Table 2: Time-Kill Kinetic Parameters (Target: A. baumannii)

Concentration2 Hours (Log CFU)8 Hours (Log CFU)24 Hours (Log CFU)Classification
Control (0 µg/mL) +1.2+3.5+4.1N/A (Growth)
0.5× MIC -0.1+1.0+2.5Ineffective
1.0× MIC -1.5-2.1-1.8Bacteriostatic
4.0× MIC -2.8-3.5-4.0Bactericidal

References

  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: MedChemComm / NIH PMC URL:

  • Title: Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii Source: The Journal of Antibiotics / NIH PMC URL:

Method

High-Throughput Screening Assays for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic Acid Analogs: A Comprehensive Profiling Guide

Executive Summary & Target Rationale The 2-(5-methylbenzo[d]isoxazol-3-yl)acetic acid scaffold is a highly privileged structure in medicinal chemistry. Analogs derived from this core exhibit remarkable polypharmacology a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The 2-(5-methylbenzo[d]isoxazol-3-yl)acetic acid scaffold is a highly privileged structure in medicinal chemistry. Analogs derived from this core exhibit remarkable polypharmacology and are frequently utilized as intermediates or active pharmacophores in three distinct therapeutic arenas:

  • Kinase Inhibition (e.g., FLT3/PDGFR): Implicated in acute myeloid leukemia (AML) and autoimmune disorders.

  • Farnesyl Pyrophosphate Synthase (FPPS) Inhibition: Targeted for bone resorption diseases and oncology.

  • Voltage-Gated Sodium Channel (Nav) Modulation: Benzisoxazole derivatives (such as zonisamide) are potent anticonvulsants that block use-dependent Nav channels.

To effectively triage a library of 2-(5-methylbenzo[d]isoxazol-3-yl)acetic acid analogs, researchers must deploy orthogonal High-Throughput Screening (HTS) assays. This application note details three self-validating, field-proven HTS protocols designed to profile these analogs across their primary biological targets.

FLT3 Kinase Inhibition Profiling via TR-FRET

Causality & Assay Logic

Small molecule libraries containing benzisoxazole rings often exhibit intrinsic autofluorescence, which confounds traditional fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) overcomes this by introducing a temporal delay (typically 50–100 µs) between excitation and emission reading. This allows short-lived background fluorescence to decay, isolating the long-lived emission of the Europium (Eu) chelate [1].

In this assay, active FLT3 phosphorylates a biotinylated substrate. The addition of a Eu-labeled anti-phospho antibody and Streptavidin-XL665 brings the donor (Eu) and acceptor (XL665) into close proximity. Active analogs inhibit phosphorylation, thereby preventing FRET and reducing the 665 nm emission signal.

TR_FRET_Workflow Compound 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic Acid Analog Kinase FLT3 Kinase + ATP Compound->Kinase Binds ATP Pocket Substrate Biotinylated Substrate Kinase->Substrate Catalytic Attempt Inhibition Phosphorylation Inhibited Substrate->Inhibition Analog Efficacy Detection Eu-Antibody + Streptavidin-XL665 Inhibition->Detection Add Reagents Readout Low TR-FRET Signal (665 nm) Detection->Readout Excite at 340 nm

Workflow of the FLT3 TR-FRET kinase assay for screening analog inhibitors.

Step-by-Step Protocol

Self-Validation Requirement: The assay must maintain a DMSO tolerance up to 1% (v/v) and achieve a Z'-factor > 0.6 using Staurosporine as a positive control.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute FLT3 enzyme to 0.5 ng/µL and biotinylated substrate to 100 nM.

  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo 550), transfer 100 nL of analog compounds (in 100% DMSO) into a low-volume 384-well white microplate.

  • Enzyme Addition: Add 5 µL of the FLT3 enzyme solution to the wells. Incubate for 15 minutes at room temperature (RT) to allow compound binding.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (final ATP concentration at the Km​ of 10 µM). Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Buffer containing EDTA (to quench kinase activity by chelating Mg²⁺), Eu-labeled anti-phospho antibody (1 nM), and Streptavidin-XL665 (20 nM).

  • Incubation & Readout: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

FPPS Inhibition via Malachite Green Coupled Assay

Causality & Assay Logic

Farnesyl Pyrophosphate Synthase (FPPS) catalyzes the condensation of isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP), releasing inorganic pyrophosphate (PPi) [2]. Because PPi lacks a measurable chromophore, direct HTS is challenging. This protocol utilizes a coupled enzyme system: yeast inorganic pyrophosphatase (PPase) rapidly hydrolyzes the released PPi into two molecules of orthophosphate (Pi). The Pi is then quantified using a Malachite Green-molybdate reagent, which undergoes a stark colorimetric shift to green (absorbing at 620 nm) upon phosphomolybdate complexation.

FPPS_Workflow Substrates IPP + GPP Enzyme FPPS Enzyme Substrates->Enzyme Binding Reaction FPP + Pyrophosphate (PPi) Enzyme->Reaction Condensation Coupling Inorganic Pyrophosphatase Reaction->Coupling PPi Release Phosphate Orthophosphate (Pi) Coupling->Phosphate Hydrolysis Detection Malachite Green Reagent Phosphate->Detection Complexation Readout Absorbance (620 nm) Detection->Readout Color Shift

Coupled malachite green assay converting FPPS-generated PPi into detectable Pi.

Step-by-Step Protocol

Self-Validation Requirement: A standard curve of KH2​PO4​ (0–50 µM) must be run on every plate to ensure linear dye response. Zoledronate serves as the reference inhibitor.

  • Reaction Mix Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 2 mM MgCl₂, 1 mM DTT). Add recombinant FPPS (50 nM) and yeast PPase (0.1 U/mL).

  • Compound Pre-incubation: Dispense 1 µL of analog compounds (in 10% DMSO) into a clear 384-well plate. Add 24 µL of the Reaction Mix. Incubate for 10 minutes at RT.

  • Substrate Addition: Initiate the reaction by adding 25 µL of substrate mix containing 20 µM IPP and 20 µM GPP. Incubate at 37°C for 30 minutes.

  • Color Development: Add 10 µL of Malachite Green working reagent (0.1% Malachite Green, 4.2% ammonium molybdate in 4N HCl, and 0.1% Tween-20).

  • Quenching & Readout: Wait exactly 15 minutes for color development (avoid extended incubation to prevent non-enzymatic substrate hydrolysis). Read absorbance at 620 nm.

Nav Modulation via FLIPR Membrane Potential Assay

Causality & Assay Logic

Benzisoxazole derivatives like zonisamide act as use-dependent blockers of voltage-gated sodium channels (Nav), preferentially binding to the open or inactivated states [3]. Patch-clamp electrophysiology is too low-throughput for primary screening. Instead, the Fluorescent Imaging Plate Reader (FLIPR) Membrane Potential (FMP) assay provides a high-throughput kinetic readout [4].

To overcome the rapid, millisecond-scale inactivation of Nav channels—which would otherwise prevent dye influx—the alkaloid neurotoxin veratridine is used. Veratridine binds to Site 2 on the channel, locking it in an open conformation. This sustained opening allows the influx of Na⁺, depolarizing the membrane and causing the lipophilic FMP dye to partition into the cytosol, resulting in a massive fluorescence increase. Analogs that block the channel pore will blunt this veratridine-induced fluorescent spike.

FLIPR_Workflow Cells HEK293 expressing Nav1.5 Dye FMP Dye Loading Cells->Dye 30 min Compound Incubate with Analog Dye->Compound 15 min Opener Add Veratridine (Opener) Compound->Opener Lock Open State Block Channel Blocked Opener->Block Analog Action Readout Reduced Fluorescence Block->Readout FLIPR Tetra

FLIPR membrane potential assay utilizing veratridine to detect Nav channel block.

Step-by-Step Protocol

Self-Validation Requirement: Lidocaine or Tetrodotoxin (TTX) must be used to calculate the assay window. The baseline fluorescence must stabilize before veratridine addition.

  • Cell Culture: Plate HEK293 cells stably expressing the Nav isoform of interest (e.g., Nav1.5 or Nav1.7) at 15,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL of FLIPR Membrane Potential Blue dye (reconstituted in physiological assay buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4). Incubate for 30 minutes at 37°C.

  • Compound Addition: Add 10 µL of 3X concentrated analog compounds. Incubate for 15 minutes at RT to allow the compounds to equilibrate with the resting channels.

  • Kinetic Readout: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Excitation: 530 nm; Emission: 565 nm) for 10 seconds.

  • Channel Activation: Automatically dispense 10 µL of 4X Veratridine (final concentration 50 µM) while continuously reading fluorescence at 1-second intervals for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or the max minus min relative fluorescence units (RFU) to determine IC₅₀ values.

Quantitative Data Summary

The following table summarizes the expected assay validation metrics and reference compound behaviors when screening 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid analogs across the three platforms.

Assay PlatformTargetReference ControlExpected IC₅₀Signal-to-Background (S/B)Acceptable Z'-Factor
TR-FRET FLT3 KinaseStaurosporine2.5 - 5.0 nM> 8.0> 0.75
Malachite Green FPPSZoledronic Acid15 - 30 nM> 4.5> 0.65
FLIPR (FMP) Nav1.5 ChannelLidocaine45 - 60 µM> 3.0> 0.55

References

  • "SwiftFluo® TR-FRET Kinase Assay Kits." Sino Biological.
  • "Structural characterization of substrate and inhibitor binding to farnesyl pyrophosphate synthase from Pseudomonas aeruginosa." IUCr Journals.
  • "NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits." Molecular Devices.
  • "Development of a high-throughput fluorescent no-wash sodium influx assay." PLOS One.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

Welcome to the technical support guide for the synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS 70154-01-7)[1][2]. This document is designed for researchers, medicinal chemists, and process development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS 70154-01-7)[1][2]. This document is designed for researchers, medicinal chemists, and process development professionals. It provides an in-depth, field-tested perspective on a robust synthetic route, focusing on practical troubleshooting and yield optimization. The methodologies described are synthesized from established chemical principles for heterocyclic chemistry, aiming to provide a comprehensive and self-validating protocol.

Overview of the Synthetic Strategy

The synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The strategy outlined here involves the construction of the benzisoxazole core from a substituted phenol, followed by the elaboration of the acetic acid side chain. This approach is designed for reliability and scalability.

The overall workflow begins with the acylation of p-cresol, followed by oxime formation and intramolecular cyclization to build the heterocyclic core. The side chain is then introduced via a nitrile intermediate, which is subsequently hydrolyzed to the target carboxylic acid.

Synthetic Workflow Diagram

G A Step 1: Friedel-Crafts Acylation (p-Cresol + Chloroacetyl Chloride) B Step 2: Oximation (Ketone + Hydroxylamine HCl) A->B Yield: 75-85% C Step 3: Intramolecular Cyclization (Base-mediated ring closure) B->C Yield: 80-90% D Step 4: Cyanation (Chloromethyl intermediate + NaCN) C->D Yield: 65-75% E Step 5: Hydrolysis (Nitrile to Carboxylic Acid) D->E Yield: 85-95% F Final Product 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid E->F

Caption: Proposed five-step synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.

Detailed Experimental Protocol

This protocol is a composite method based on well-established transformations for synthesizing substituted benzisoxazoles and related heterocycles.

Step 1: Synthesis of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethan-1-one
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of p-cresol (1.0 eq) in dry DCM to the stirred suspension.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a solid.

Step 2: Synthesis of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethan-1-one oxime
  • Dissolution: Dissolve the ketone from Step 1 (1.0 eq) in ethanol.

  • Oximation: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor for the disappearance of the starting ketone by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude oxime, which is often used in the next step without further purification.

Step 3: Synthesis of 3-(Chloromethyl)-5-methylbenzo[d]isoxazole
  • Setup: Dissolve the crude oxime from Step 2 (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base like anhydrous potassium carbonate (2.5 eq).

  • Cyclization: Heat the mixture to 50-60 °C and stir for 3-5 hours. The intramolecular cyclization involves the displacement of the chloride by the oxime oxygen.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water, and dry over sodium sulfate.

  • Purification: Remove the solvent and purify the crude product by column chromatography to yield the chloromethyl intermediate.

Step 4: Synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetonitrile
  • Setup: In a well-ventilated fume hood, dissolve the chloromethyl intermediate from Step 3 (1.0 eq) in a polar aprotic solvent like DMSO or acetone.

  • Cyanation: Add sodium cyanide (1.2 eq). The use of a phase-transfer catalyst like tetrabutylammonium bromide (0.05 eq) can improve the reaction rate. This nucleophilic substitution is a standard method for converting alkyl halides to nitriles.[3]

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.

  • Work-up: Caution: Cyanide is highly toxic. Quench the reaction by pouring it into a large volume of cold water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers thoroughly with brine, dry over anhydrous sodium sulfate, and concentrate. The crude nitrile can be purified by column chromatography.

Step 5: Synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid
  • Hydrolysis: Suspend the nitrile from Step 4 (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (ammonia).

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. The product should precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) can be performed for higher purity. Studies on the parent 1,2-benzisoxazole-3-acetic acid have noted potential instability and decarboxylation under harsh conditions, so prolonged heating should be avoided.[4]

Troubleshooting and Yield Optimization (Q&A)

This section addresses common issues encountered during the synthesis.

Q1: The yield of the Friedel-Crafts acylation (Step 1) is low, and I see multiple products on my TLC plate. What went wrong?

A1:

  • Causality: The Friedel-Crafts acylation of phenols can be complex. The hydroxyl group is a strong activating group, which can lead to polysubstitution. Furthermore, the Lewis acid (AlCl₃) can coordinate to both the hydroxyl group and the acyl chloride, complicating the reaction.

  • Troubleshooting Steps:

    • Moisture Control: Ensure all glassware is flame-dried and reagents (DCM, AlCl₃) are anhydrous. Moisture deactivates the Lewis acid catalyst.

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of reagents. This helps control the reaction rate and minimizes side reactions like di-acylation or rearrangement.

    • Stoichiometry: Use a slight excess of AlCl₃ (1.2-1.5 eq) to ensure complete complexation with both the phenol and the acyl chloride, which favors acylation at the ortho position.

    • Alternative: Consider a Fries rearrangement of 4-methylphenyl 2-chloroacetate as an alternative route to the ketone, which can sometimes provide better regioselectivity.

Q2: My oximation reaction (Step 2) is slow or incomplete. How can I drive it to completion?

A2:

  • Causality: Oximation is a reversible equilibrium reaction. The formation of the oxime is favored by the removal of water or by using an appropriate pH.

  • Troubleshooting Steps:

    • pH Adjustment: The reaction is pH-sensitive. The use of a buffer like sodium acetate is crucial to maintain a mildly acidic pH (around 4-5), which is optimal for this condensation.

    • Reagent Excess: Increase the excess of hydroxylamine hydrochloride to 2.0-2.5 equivalents to push the equilibrium towards the product.

    • Increase Reaction Time/Temp: While refluxing for 2-4 hours is standard, some sterically hindered ketones may require longer reaction times. Monitor closely by TLC.

Q3: During the cyanation (Step 4), I observe significant amounts of elimination byproducts (alkenes) or hydrolysis of the starting material.

A3:

  • Causality: The chloromethyl group is susceptible to both substitution (Sₙ2) and elimination (E2) reactions. Cyanide is a good nucleophile but also a moderate base. If the reaction temperature is too high or if there is water in the solvent, side reactions can dominate.

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent like DMSO or dry acetone. These solvents solvate the cation (Na⁺) but not the cyanide anion, increasing its nucleophilicity and favoring the Sₙ2 pathway.

    • Anhydrous Conditions: Ensure your solvent and glassware are dry to prevent hydrolysis of the chloromethyl group to the corresponding alcohol.

    • Temperature Management: Do not exceed 70 °C. Higher temperatures can favor the E2 elimination pathway.

    • Phase-Transfer Catalyst: Using a catalyst like TBAB can facilitate the reaction at a lower temperature, minimizing side reactions.

Q4: The final hydrolysis (Step 5) gives a low yield, and the product is difficult to purify, appearing as a dark oil.

A4:

  • Causality: Aggressive hydrolysis conditions (very high temperatures or prolonged heating) can lead to decomposition. As noted in the literature for the parent compound, the 1,2-benzisoxazole-3-acetic acid scaffold can be prone to decarboxylation or other degradation pathways under harsh acidic conditions.[4]

  • Troubleshooting Steps:

    • Milder Conditions: Attempt the hydrolysis under basic conditions first. Refluxing the nitrile with aqueous NaOH or KOH (e.g., 6M solution) followed by acidic work-up can be a milder alternative.

    • Temperature and Time: Carefully monitor the reaction. Heat just enough to sustain the reaction and stop as soon as TLC indicates the consumption of the nitrile.

    • Purification: If the product oils out, try triturating the crude material with a non-polar solvent like hexane or ether to induce crystallization. If it remains an oil, purification via column chromatography using an acidified mobile phase (e.g., DCM/Methanol with 0.1% acetic acid) may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the primary application of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid? A: While specific applications are diverse, this molecule serves as a key building block in medicinal chemistry. The benzisoxazole core is a privileged scaffold found in various pharmacologically active compounds, including antipsychotic and anticonvulsant agents. The acetic acid moiety provides a handle for further chemical modification, such as amide coupling, to explore structure-activity relationships.

Q: Can I use a different starting material instead of p-cresol? A: Yes, this synthetic route is adaptable. Starting with other substituted phenols would allow for the synthesis of various analogs with different substitution patterns on the benzene ring. For example, starting with 3-methylphenol would lead to a mixture of the 4-methyl and 6-methyl isomers.

Q: Are there any critical safety precautions for this synthesis? A: Absolutely.

  • Chloroacetyl chloride (Step 1) is highly corrosive and a lachrymator. Handle only in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Cyanide (Step 4) is extremely toxic. It should be handled with extreme care in a dedicated fume hood. All cyanide waste must be quenched and disposed of according to institutional safety protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).

  • Strong Acids/Bases: Steps 1 and 5 use highly corrosive reagents. Always add reagents slowly and cool the reaction as instructed.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Quantitative Data Summary
StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield
1 p-Cresol, Chloroacetyl Chloride, AlCl₃DCM0 to RT4-675-85%
2 Ketone, NH₂OH·HCl, NaOAcEthanolReflux2-4>90% (crude)
3 Oxime, K₂CO₃Acetone50-603-580-90%
4 Chloro-intermediate, NaCNDMSO60-704-865-75%
5 Nitrile, H₂SO₄/H₂ON/A100-1102-485-95%

References

  • Wikipedia. Broxaterol. [Link]

  • Della Bella, D. (1989). Broxaterol: pharmacological profile of a unique structural feature. Respiration, 55 Suppl 2:10-4. [Link]

  • Shablykin, O. V., et al. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds. [Link]

  • Arote, R. B., et al. (2010). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry. [Link]

  • Hooper, M., & Goadby, P. (1970). On 1,2-benzisoxazole-3-acetic acid. Journal of the Chemical Society D: Chemical Communications. [Link]

  • Science of Synthesis. Product Class 10: 1,2-Benzisoxazoles and Related Compounds. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Cell Permeability in Benzisoxazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with benzisoxazole-containing compounds. Our goal is to provide you with the scientific rationale and practical methodologies to diagnose and overcome these permeability barriers.

Frequently Asked Questions (FAQs)

Q1: My benzisoxazole compound is potent in biochemical assays but shows a significant drop in activity in cell-based assays. What's the likely cause?

A1: A significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. Other potential causes include active efflux (the compound is pumped out of the cell), metabolic instability, or high non-specific binding.[1][2] The first step is to systematically investigate the compound's ability to permeate biological membranes.

Q2: What are the first experimental steps to confirm and quantify poor cell permeability?

A2: A tiered approach using in vitro permeability assays is recommended.[2]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that specifically measures passive diffusion.[3][4] It's an excellent first screen to determine if your compound has an intrinsic ability to cross a lipid membrane.[2]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[5][6] It provides a more comprehensive assessment by evaluating both passive diffusion and active transport mechanisms, such as efflux.[3][6]

Comparing the results from these two assays is a powerful diagnostic tool.[3][7][8]

Q3: My benzisoxazole compound has a calculated logP within the ideal range (1-3), but still shows poor permeability. Why might this be?

A3: While logP (a measure of lipophilicity) is a critical factor, it doesn't tell the whole story.[9] Other key physicochemical properties can override a favorable logP:

  • High Polar Surface Area (PSA): Benzisoxazole scaffolds and their substituents can contain multiple polar atoms (oxygen, nitrogen). A high PSA (generally >140 Ų) can prevent a compound from efficiently crossing the nonpolar lipid bilayer, regardless of its overall lipophilicity.[10]

  • Intramolecular Hydrogen Bonding: The compound might adopt a conformation in solution that masks its lipophilic character through internal hydrogen bonds, effectively increasing its polarity.

  • High Number of Rotatable Bonds: A highly flexible molecule may pay a significant entropic penalty to adopt the correct conformation needed to partition into the cell membrane.

  • Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[2][11] This is independent of its passive diffusion properties.

In-Depth Troubleshooting Guides

Part 1: Diagnosing the Permeability Barrier

The first step in solving a permeability problem is to accurately diagnose its root cause. Is the issue poor passive diffusion, or is the compound being actively ejected from the cell? The following workflow will guide your investigation.

Troubleshooting_Workflow cluster_0 cluster_1 start Start: Poor Cellular Activity (EC50 >> IC50) pampa Run PAMPA Assay (Measures Passive Diffusion) start->pampa decision_pampa Is PAMPA Permeability (Pe) High or Low? pampa->decision_pampa caco2 Run Caco-2 Assay (Measures Net Permeability) decision_caco2 Is Caco-2 Permeability (Papp) High or Low? caco2->decision_caco2 conclusion_passive Conclusion: Poor Passive Diffusion is the Barrier decision_pampa->caco2 Low Pe (< 1.5 x 10⁻⁶ cm/s) decision_pampa->caco2 High Pe (> 1.5 x 10⁻⁶ cm/s) efflux_test Run Caco-2 Assay with P-gp Inhibitor (e.g., Verapamil) decision_caco2->efflux_test Low Papp decision_caco2->conclusion_passive High Papp (Re-evaluate other factors) decision_efflux Does Papp Increase Significantly? efflux_test->decision_efflux conclusion_efflux Conclusion: Active Efflux is the Primary Barrier decision_efflux->conclusion_efflux Yes (Efflux Ratio > 2 normalized) conclusion_complex Conclusion: Both Poor Passive Diffusion and Active Efflux are Barriers decision_efflux->conclusion_complex No

Caption: Troubleshooting workflow for poor cell permeability.

Interpreting the Results:

  • High PAMPA, Low Caco-2: This is a strong indication that your compound is a substrate for active efflux.[3][7][12] It can passively cross a membrane, but it is being actively pumped out of the Caco-2 cells.

  • Low PAMPA, Low Caco-2: This suggests the primary problem is poor passive diffusion.[3] The compound's physicochemical properties are not favorable for crossing the lipid bilayer.

  • High PAMPA, High Caco-2: If both assays show high permeability, the poor cellular activity is likely not due to permeability issues. In this case, investigate other factors like intracellular target engagement, compound stability in the cell culture medium, or non-specific binding.[1]

Part 2: Physicochemical Property Optimization

If poor passive diffusion is the diagnosed problem, a systematic analysis and optimization of the compound's physicochemical properties are necessary. The "Rule of Five," developed by Christopher Lipinski, provides a foundational guideline for the properties that influence oral bioavailability and permeability.[13][14][15]

Physicochemical PropertyGuideline for Good PermeabilityRationale & Impact on Benzisoxazoles
Molecular Weight (MW) < 500 DaltonsLarger molecules have more difficulty diffusing across the membrane. Benzisoxazole itself is small, but complex substitutions can quickly increase MW.[13][14]
LogP (Lipophilicity) < 5Measures the balance between water and lipid solubility. A value too high can cause the compound to get stuck in the membrane.[9][14]
Hydrogen Bond Donors (HBD) ≤ 5 (sum of N-H and O-H bonds)Each hydrogen bond must be broken for the compound to leave the aqueous phase and enter the lipid membrane, an energetically costly process.[14][15]
Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)Similar to HBDs, these contribute to the polarity and energy required to desolvate the molecule.[14][15]
Polar Surface Area (PSA) < 140 Ų (general) < 90 Ų (for CNS)A direct measure of a molecule's surface polarity. High PSA is a major barrier to passive diffusion.[10]
Part 3: Experimental Protocols

This protocol outlines a general method for assessing passive permeability.

Objective: To measure the rate of passive diffusion of a benzisoxazole compound across an artificial lipid membrane.

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen™-IP, pION Gut-Box™)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes.

  • Prepare Donor Solutions: Dilute the test compound stock solution to a final concentration of 10-50 µM in PBS (pH 7.4). The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane.

  • Start Assay: Add 150 µL of the donor solution containing your benzisoxazole compound to each well of the coated donor plate.

  • Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed, humidified chamber to prevent evaporation.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

Data Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - C_A(t) / C_equ)] * (V_A * V_D) / ((V_A + V_D) * A * t) Where:

  • C_A(t) is the compound concentration in the acceptor well at time t.

  • C_equ is the equilibrium concentration.

  • V_A and V_D are the volumes of the acceptor and donor wells, respectively.

  • A is the area of the membrane.

  • t is the incubation time in seconds.

Interpretation:

  • High Permeability: Pe > 1.5 x 10⁻⁶ cm/s

  • Low Permeability: Pe < 1.5 x 10⁻⁶ cm/s[3]

This protocol determines both passive permeability and active efflux.

Objective: To measure the apparent permeability (Papp) of a benzisoxazole compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound and P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a validated threshold (e.g., >250 Ω·cm²).

  • Assay Setup (A→B Direction): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add the dosing solution (test compound in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber.

  • Assay Setup (B→A Direction): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add the dosing solution to the basolateral (lower) chamber. c. Add fresh transport buffer to the apical (upper) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from the receiver chambers for analysis. Also, collect a sample from the initial donor solution.

  • Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.

Data Calculation:

  • Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.[5]

  • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Interpretation:

  • ER > 2: Indicates the compound is a substrate for active efflux.[5]

  • ER ≈ 1: Suggests permeability is primarily via passive diffusion.

  • Reduced ER in the presence of an inhibitor: Confirms the involvement of that specific efflux pump (e.g., P-gp).[5]

Part 4: Strategies for Improving Permeability

Once the permeability barrier is identified, targeted medicinal chemistry strategies can be employed.

Improvement_Strategies cluster_0 cluster_actions_passive Actions cluster_actions_efflux Actions cluster_1 problem_passive Problem: Poor Passive Diffusion (Low PAMPA) strategy_psa Reduce Polar Surface Area (PSA) problem_passive->strategy_psa strategy_hbd Reduce Hydrogen Bond Donors (HBD) problem_passive->strategy_hbd strategy_logp Optimize Lipophilicity (LogP) problem_passive->strategy_logp problem_efflux Problem: Active Efflux (High Efflux Ratio) problem_efflux->strategy_hbd strategy_mask Mask Polar Groups / HBDs problem_efflux->strategy_mask strategy_shape Alter Molecular Shape/Conformation problem_efflux->strategy_shape action_psa1 Replace polar groups with isosteric non-polar groups strategy_psa->action_psa1 action_hbd1 N-methylation of amides/amines strategy_hbd->action_hbd1 action_hbd2 Bioisosteric replacement (e.g., amide to ester) strategy_hbd->action_hbd2 action_logp1 Add/remove lipophilic groups (e.g., -CH3, -CF3, -Cl) strategy_logp->action_logp1 action_mask1 Introduce bulky flanking groups strategy_mask->action_mask1 action_shape1 Introduce rigidifying elements to disrupt transporter recognition strategy_shape->action_shape1

Caption: Medicinal chemistry strategies to improve permeability.

Specific Examples for Benzisoxazole Scaffolds:

  • To Reduce PSA/HBDs: If your benzisoxazole derivative has a carboxylic acid or amide substituent, consider converting it to an ester or a non-polar isostere. N-methylation of secondary amines or amides is a classic strategy to remove a hydrogen bond donor.[16][17]

  • To Disrupt Efflux: Efflux transporters often recognize specific pharmacophore patterns. Subtle changes to the benzisoxazole core or its substituents can disrupt this recognition. Introducing bulky groups near polar functionalities can sterically hinder the compound from fitting into the transporter's binding site.

By employing this systematic approach of diagnosis, analysis, and targeted optimization, researchers can effectively overcome the challenges of poor cell permeability in promising benzisoxazole-based compounds, accelerating their path toward viable drug candidates.

References

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Waring, M. J., et al. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. Journal of Medicinal Chemistry, 61(9), 4015–4028. Retrieved from [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel. Retrieved from [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]

  • Waring, M. J., et al. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Polar surface area. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • What are the exceptions to Lipinski's Rule of 5? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • Clark, D. E. (2011). What Has Polar Surface Area Ever Done for Drug Discovery? Future Medicinal Chemistry, 3(4), 469-484. Retrieved from [Link]

  • Polar surface area (PSA). (n.d.). GARDP Revive. Retrieved from [Link]

  • Masungi, C., et al. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Journal of Pharmacological and Toxicological Methods, 54(2), 169-176. Retrieved from [Link]

  • Li, H., et al. (2015). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics, 12(6), 1937–1946. Retrieved from [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs. (2024). Oriental Journal of Chemistry. Retrieved from [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (2016). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. (2013). ResearchGate. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. Retrieved from [Link]

  • P-gp substrate assessment (Caco-2). (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Zhu, C., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1337-1346. Retrieved from [Link]

  • In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. (2003). Journal of Pharmaceutical and Biomedical Analysis, 33(4), 589-597. Retrieved from [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (2006). ResearchGate. Retrieved from [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved from [Link]

  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. (2018). BMC Complementary and Alternative Medicine, 18(1), 229. Retrieved from [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. (2011). Future Medicinal Chemistry, 3(16), 2065-2078. Retrieved from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

  • Klein, V. G., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. University of Dundee. Retrieved from [Link]

  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. (2020). Coordination Chemistry Reviews. Retrieved from [Link]

  • Physicochemical profiling (solubility, permeability and charge state). (2001). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Physicochemical-profiling-(solubility%2C-permeability-Avdeef/59a8c08f1f7d3d2a5f5e8e8c9b9a9b9b9b9b9b9b]([Link]

  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. Retrieved from [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Recent Alternatives to Improve Permeability of Peptides. (2024, January 15). PRISM BioLab. Retrieved from [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. (2013). Drug Target Insights. Retrieved from [Link]

  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020). IntechOpen. Retrieved from [Link]

  • Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. (2015). Frontiers in Oncology. Retrieved from [Link]

  • Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives. (2010). Bioorganic & Medicinal Chemistry, 18(1), 329-336. Retrieved from [Link]

  • p-glycoprotein Inhibition for Optimal Drug Delivery. (2013). AboutScience. Retrieved from [Link]

  • Decreased permeability as a mechanism of resistance to methyl benzimadazol-2-yl carbamate (MBC) in Sporobolomyces roseus. (1981). Pesticide Biochemistry and Physiology, 16(1), 1-6. Retrieved from [Link]

  • Physicochemical Profiling (Solubility, Permeability and Charge State). (n.d.). Bentham Science. Retrieved from [Link]

  • Physicochemical properties of compounds used to study the permeability across epithelial barriers. (2018). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Purification of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with benzo[d]isoxazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with benzo[d]isoxazole derivatives. 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a critical intermediate, often utilized in the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors[1].

Purifying this compound presents two distinct chemical challenges:

  • The Benzo[d]isoxazole Core: The isoxazole ring is highly sensitive to strong bases and elevated temperatures, making it susceptible to ring-cleavage[2].

  • The Acetic Acid Moiety: The free carboxylic acid group causes severe streaking during standard silica gel chromatography due to strong hydrogen bonding with stationary phase silanols.

This guide provides field-proven, causality-driven methodologies to isolate highly pure product while preventing degradation.

Purification Decision Workflow

The following workflow illustrates the logical progression for purifying your crude synthesis mixture based on initial purity and scale.

PurificationWorkflow Start Crude 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid Decision1 Initial Purity > 80%? Start->Decision1 AcidBase Acid-Base Extraction (pH control critical) Decision1->AcidBase Yes Chromatography Silica Gel Chromatography (with 0.1% AcOH) Decision1->Chromatography No Recrystallization Recrystallization (EtOH/Water or EtOAc/Hexane) AcidBase->Recrystallization Chromatography->Recrystallization Pure Pure Product (>98% HPLC) Recrystallization->Pure

Workflow for purifying 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.

Standard Operating Procedures (SOPs)

Protocol A: Scalable Acid-Base Extraction

Because benzo[d]isoxazole-3-carboxylic acid derivatives can be easily purified without adopting chromatography[1], acid-base extraction is the preferred method for scale-up.

  • Causality: We use saturated Sodium Bicarbonate ( NaHCO3​ ) rather than Sodium Hydroxide ( NaOH ). Strong bases catalyze the Kemp elimination, cleaving the isoxazole ring to form 5-methyl-2-hydroxybenzonitrile byproducts[2]. NaHCO3​ is basic enough to deprotonate the acetic acid ( pKa​≈4.5 ) without degrading the ring.

  • Step-by-Step Methodology:

    • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Transfer to a separatory funnel and extract with cold ( 5∘C ) saturated aqueous NaHCO3​ (3 x 5 mL).

    • Separate the layers. The aqueous layer now contains the water-soluble sodium salt of your product. Retain the organic layer for byproduct analysis.

    • Wash the combined aqueous layers once with Dichloromethane (DCM) to remove residual non-polar organic impurities.

    • Cool the aqueous layer in an ice bath to 0−5∘C . Slowly acidify to pH2−3 using 1M HCl dropwise with vigorous stirring. The free acid will precipitate.

    • Extract the precipitated acid into fresh EtOAc (3 x 5 mL).

    • Dry the combined EtOAc layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validating Step: Spot the final EtOAc layer and the discarded basic aqueous layer on a TLC plate. If the extraction was successful, the aqueous layer will show no UV-active spots, confirming complete recovery of the target acid.

Protocol B: Flash Column Chromatography

Used when the crude contains closely eluting acidic byproducts (e.g., unreacted starting materials) that cannot be separated by acid-base extraction.

  • Causality: Free carboxylic acids act as hydrogen-bond donors to the silanol groups on the silica gel, causing severe peak tailing. Adding a volatile acidic modifier (Acetic Acid) suppresses the ionization of the analyte and protonates the silanol sites, ensuring a sharp elution band.

  • Step-by-Step Methodology:

    • Prepare a silica gel column (230-400 mesh) packed in Hexane.

    • Prepare the mobile phase: Hexane / EtOAc gradient (e.g., starting at 80:20 moving to 50:50), supplemented with 1%v/v Glacial Acetic Acid .

    • Dry-load the crude sample onto a small amount of silica gel if solubility in the starting mobile phase is poor.

    • Elute the column and collect fractions. Monitor via TLC using the same acidic mobile phase.

    • Pool fractions containing the product and concentrate. Co-evaporate with Toluene (2 x 10 mL) to remove residual acetic acid.

  • Self-Validating Step: Run an HPLC analysis of the pooled fractions. A single, symmetrical peak without a tail confirms the successful masking of silanol interactions during purification.

Protocol C: Recrystallization (Final Polishing)
  • Causality: Recrystallization exploits the steep temperature-solubility curve of the compound in an Ethanol/Water matrix. It effectively removes trace lattice-disrupting impurities to achieve >99% purity.

  • Step-by-Step Methodology:

    • Place the solid product in a round-bottom flask and add a minimal amount of boiling Ethanol until just dissolved.

    • While maintaining heat, add distilled water dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add one drop of hot Ethanol to clear the solution, then remove from heat.

    • Allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4∘C refrigerator for 2 hours to maximize crystal yield.

    • Filter the crystals via vacuum filtration and wash with ice-cold Ethanol/Water (1:3).

  • Self-Validating Step: Measure the melting point of the dried crystals. A sharp melting point range ( ≤1.5∘C ) validates the structural purity of the crystal lattice.

Troubleshooting & FAQs

Q1: My product yield drops significantly after basic extraction, and a new spot appears on TLC. What happened? A: You are likely observing base-catalyzed ring cleavage. The benzo[d]isoxazole ring is susceptible to cleavage under harsh conditions, leading to 2-hydroxybenzonitrile derivatives[2]. Correction: Switch from NaOH to a milder base like NaHCO3​ , keep the extraction cold ( 0−5∘C ), and minimize the time the compound spends in the alkaline aqueous phase.

Q2: During silica gel chromatography, the product streaks severely across the column. How can I fix this? A: Carboxylic acids interact strongly with the free silanol groups on the silica gel stationary phase. Correction: Add an acidic modifier ( 0.5%−1%v/v acetic acid or formic acid) to your mobile phase. This suppresses the ionization of the carboxylic acid, ensuring a sharp elution band.

Q3: Can I scale up the purification without relying on column chromatography? A: Yes. Literature on related benzo[d]isoxazole-3-carboxylic acids demonstrates that these intermediates can be efficiently purified via acid-base precipitation without adopting chromatography, which is highly advantageous for scale-up[1]. Use Protocol A followed by Protocol C.

Biological Context: HIF-1α Inhibition

Benzo[d]isoxazole derivatives are heavily researched for their potent bioactivity, specifically as inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional pathway[1]. Validating the bioactivity of these purified compounds typically involves dual-luciferase reporter assays in HEK293T cells[3].

HIF1Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Translocation to Nucleus HIF1a->Nucleus Dimerization Dimerization with HIF-1β Nucleus->Dimerization Transcription Transcription of Target Genes (VEGF, PDK1) Dimerization->Transcription Inhibitor Benzo[d]isoxazole Derivative (Inhibitor) Inhibitor->Transcription Blocks

Mechanism of HIF-1α transcriptional inhibition by benzo[d]isoxazole derivatives.

Quantitative Data Presentation

The table below summarizes the expected performance metrics for each purification methodology to aid in experimental planning.

Purification MethodTypical Recovery YieldTarget Purity (HPLC)Primary AdvantageKey Limitation
Acid-Base Extraction 85 - 92%90 - 95%Highly scalable; avoids silica gel entirely.May not remove structurally similar acidic byproducts.
Silica Chromatography 70 - 80%> 98%Excellent resolution of closely eluting isomers.Low scalability; requires acidic modifier and co-evaporation.
Recrystallization 75 - 85%> 99%Ideal for final polishing and structural validation.Requires >85% initial purity to crystallize effectively.

Sources

Optimization

Addressing inconsistent results in cytotoxicity assays with 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

Welcome to the Technical Support Center for small molecule cytotoxicity screening. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent viability data when screening function...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for small molecule cytotoxicity screening. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent viability data when screening functionalized heterocycles.

When working with 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (5-MBIAA) , inconsistent cytotoxicity results rarely stem from biological variability alone. Instead, they are usually artifacts driven by the physicochemical properties of the compound—specifically its carboxylic acid moiety, its benzisoxazole core, and its behavior in aqueous media.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these assay artifacts and provide self-validating protocols to ensure your data reflects true pharmacological cytotoxicity rather than chemical interference.

Diagnostic Triage: 5-MBIAA Assay Interference

Before altering your cell culture conditions, use the following diagnostic workflow to identify the root cause of your inconsistent data.

G Start Inconsistent Cytotoxicity with 5-MBIAA Q1 Are MTT/MTS absorbance values artificially high? Start->Q1 Redox Issue: Direct Tetrazolium Reduction Action: Run Cell-Free Control Q1->Redox Yes Q2 Does toxicity vary by media type or FBS batch? Q1->Q2 No pH Issue: pH Shift or Protein Binding Action: Buffer Media & Check pKa Q2->pH Yes Q3 Do orthogonal assays (e.g., ATP) disagree? Q2->Q3 No PAINS Issue: PAINS / Optical Interference Action: Switch to Luminescent Assay Q3->PAINS Yes

Fig 1: Diagnostic workflow for 5-MBIAA cytotoxicity assay interference.

Deep-Dive Troubleshooting & FAQs

Q1: Why do my dose-response curves look non-monotonic (biphasic) when using MTT or MTS assays?

The Causality: You are likely observing a chemical redox artifact. 5-MBIAA contains a carboxylic acid group. Recent comprehensive studies have demonstrated that small molecules containing carboxylic acids and thiols can directly reduce tetrazolium salts (like MTT and MTS) into formazan in the complete absence of cellular metabolic activity[1]. At low concentrations, the drug kills the cells, causing a drop in absorbance. However, at high concentrations (e.g., >100 µM), the sheer molarity of the unreacted 5-MBIAA in the well begins to chemically reduce the MTT reagent. This causes the absorbance to artificially spike back up, creating a U-shaped or non-monotonic curve. The Solution: You must decouple the chemical reduction from the biological reduction by running a Cell-Free Interference Protocol (detailed below).

Q2: My compound looks highly toxic in MTT, but when I run a CellTiter-Glo (ATP) assay, the cells seem perfectly viable. Which do I trust?

The Causality: Trust the ATP assay, but verify. The benzisoxazole core is a known privileged scaffold in medicinal chemistry, but functionalized heterocycles can sometimes act as Pan-Assay Interference Compounds (PAINS)[2]. PAINS are notorious for reacting nonspecifically with assay reagents, absorbing light at assay-relevant wavelengths, or forming micro-aggregates that scatter light. If 5-MBIAA forms micro-precipitates in aqueous media at pH 7.4, it will scatter the 570 nm light used to read the MTT assay, leading to wildly inaccurate viability calculations. Luminescent ATP assays rely on a completely orthogonal readout (luciferase-mediated light production) that is highly resistant to optical absorbance interference and redox cycling.

Q3: Why am I seeing drastic shifts in IC50 between different days with the exact same cell line?

The Causality: This is almost certainly a pH artifact caused by the acetic acid moiety. The pKa of the acetic acid group on 5-MBIAA is approximately 3.5 to 4.5. When you dilute a highly concentrated DMSO stock of this compound into unbuffered or weakly buffered culture media (like standard DMEM), the compound donates protons, rapidly dropping the pH of the media. Mammalian cells are highly sensitive to acidosis. If the media pH drops below 6.8, the cells will undergo apoptosis. In this scenario, your assay is not measuring the pharmacological cytotoxicity of 5-MBIAA; it is measuring cell death via environmental acidification. Variations in the buffering capacity of different media batches or the time the plate spends outside the CO2 incubator will cause the IC50 to shift unpredictably.

Quantitative Data Presentation

To help you select the right assay, the following table summarizes the quantitative interference risks associated with 5-MBIAA across standard viability platforms.

Assay TypeReadout Mechanism5-MBIAA Interference RiskCausality / MechanismMitigation Strategy
MTT / MTS Absorbance (570 nm / 490 nm)HIGH (>30% false variance)Carboxylic acid-mediated direct reduction of tetrazolium[1]; Light scattering from micro-precipitation.Run cell-free controls; Centrifuge plates before reading to pellet precipitates.
Resazurin (Alamar Blue) Fluorescence (Ex 560 / Em 590)MODERATE (10-15% false variance)Less susceptible to carboxylic acid reduction than MTT, but vulnerable to fluorescence quenching.Read plates dynamically over time; check compound auto-fluorescence.
ATP (CellTiter-Glo) Luminescence (Glow)LOW (<5% false variance)Orthogonal readout. Benzisoxazoles rarely inhibit firefly luciferase directly.Preferred assay for this compound class.
LDH Release Absorbance (490 nm)MODERATE pH shifts from the acetic acid moiety can denature the LDH enzyme in the media.Strictly buffer media with 25 mM HEPES prior to dosing.

Standardized Experimental Protocols

To ensure your assays are self-validating, implement the following methodologies.

Protocol 1: Cell-Free Tetrazolium Interference Assay

Purpose: To definitively determine if 5-MBIAA is chemically reducing your viability dye.

  • Preparation: Prepare a 96-well plate containing 100 µL per well of your complete culture media (including FBS), but do not seed any cells .

  • Dosing: Add 5-MBIAA to the media at the maximum concentration used in your biological assays (e.g., 100 µM and 1 mM).

  • Controls:

    • Positive Control: Add 1 mM L-cysteine or Ascorbic Acid (known chemical reducers of MTT).

    • Negative Control: Add an equivalent volume of DMSO (Vehicle).

  • Incubation: Incubate the plate under standard conditions (37°C, 5% CO2) for the duration of your typical drug exposure (e.g., 48 hours).

  • Readout: Add your MTT/MTS reagent, incubate for 2-4 hours, solubilize (if using MTT), and read absorbance.

  • Validation Logic: If the absorbance in the 5-MBIAA wells is >10% higher than the DMSO vehicle wells, the compound is a direct reducer. You must subtract this background absorbance from your biological assay data, or switch to an ATP assay.

Protocol 2: pH-Stabilized Compound Dosing Workflow

Purpose: To prevent artifactual cytotoxicity caused by the acidification of the media.

  • Stock Preparation: Dissolve 5-MBIAA in anhydrous DMSO to create a 1000x stock (e.g., 100 mM).

  • Media Buffering: Supplement your working cell culture media with 25 mM HEPES buffer . Standard bicarbonate buffering is insufficient to handle high doses of weak acids once the plate is removed from the CO2 incubator.

  • Intermediate Dilution: Dilute the 1000x DMSO stock into the HEPES-buffered media to create a 2x working solution.

  • pH Verification (Critical Step): Before adding the drug to your cells, extract a 50 µL aliquot of the 2x solution and measure the pH using a micro-pH probe. If the pH has dropped below 7.3, carefully titrate with 0.1 N NaOH until the pH normalizes to 7.4.

  • Dosing: Add the pH-adjusted 2x solution to the cells in a 1:1 volume ratio.

References

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry (ACS Publications). [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology (PubMed Central). [Link]

  • Pan-assay interference compounds. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic Acid

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid. This guide is designed to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid. This guide is designed to provide expert insights, actionable troubleshooting advice, and detailed protocols to navigate the complexities of its production.

Introduction and Synthesis Strategy

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a heterocyclic compound with a scaffold of interest in medicinal chemistry.[1][2] Scaling up its synthesis from the lab bench to pilot or manufacturing scale introduces challenges related to reaction kinetics, thermal management, impurity profiling, and process control.

The most common and versatile methods for constructing the isoxazole ring involve the condensation of a 1,3-dicarbonyl compound with hydroxylamine or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3] For the target molecule, a robust and scalable approach involves the cyclocondensation of a suitably substituted β-ketoester with hydroxylamine. This pathway offers advantages in terms of starting material availability and reaction control.

Proposed Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis and purification of the target compound.

Synthesis_Workflow Figure 1: General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification & Analysis A Starting Materials: - Ethyl 4-(4-methyl-2-nitrophenyl)-2,4-dioxobutanoate - Hydroxylamine Hydrochloride B Cyclocondensation & Ring Closure A->B C Crude 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid ester B->C D Ester Hydrolysis (e.g., NaOH, EtOH/H2O) C->D E Acidification & Precipitation (e.g., Dilute HCl) D->E F Crude 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid E->F G Filtration & Washing F->G H Recrystallization (e.g., Ethanol/Water) G->H I Drying Under Vacuum H->I J Final Product: QC Analysis (NMR, LC-MS, Purity) I->J

Caption: Figure 1: General Synthesis and Purification Workflow

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the benzisoxazole core? A1: The two most prevalent methods are the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[3] The former is often preferred for scalability due to the stability of the intermediates and milder reaction conditions. Other methods include the cycloisomerization of α,β-acetylenic oximes.[3][4]

Q2: How stable is the isoxazole ring in the final compound? A2: The isoxazole N-O bond is the most labile part of the ring system. It can be susceptible to cleavage under certain conditions, including:

  • Strongly Basic Conditions: Ring-opening can occur with potent bases.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.

  • Photochemical Conditions: Prolonged exposure to UV radiation can induce rearrangement.[5]

Q3: What are the critical process parameters to monitor during scale-up? A3: When scaling up, meticulous control over temperature , rate of addition of reagents, and agitation efficiency is paramount. Exothermic events, especially during cyclization or neutralization, must be managed to prevent runaway reactions and byproduct formation. Monitoring reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.[5]

Q4: What are the expected analytical characteristics of the final product? A4: The final product should be characterized to confirm its identity and purity. Key techniques include:

  • ¹H NMR: To confirm the proton environment of the structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Melting Point: As an indicator of purity.

Property Value
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol [6]
CAS Number 70154-01-7[7][8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.

Issue 1: Low or No Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it? A: Low yield is a common problem that can originate from several factors. A systematic approach is required to diagnose the root cause.[5][10]

Troubleshooting_Low_Yield Figure 2: Decision Tree for Troubleshooting Low Yield cluster_SM Starting Materials cluster_Conditions Reaction Conditions cluster_Byproducts Side Reactions A Low Yield Observed B Check Starting Material Purity & Stability A->B C Review Reaction Conditions A->C D Analyze for Byproducts A->D B1 β-ketoester degraded? (Perform NMR/LC-MS) B->B1 B2 Hydroxylamine quality poor? B->B2 C1 Temperature too low/high? C->C1 C2 Incorrect pH? C->C2 C3 Insufficient reaction time? C->C3 D1 Evidence of ring-opening or other side reactions? D->D1 D2 Incomplete reaction? D->D2 E Optimize & Resolve B1->E B2->E C1->E C2->E C3->E D1->E D2->E

Caption: Figure 2: Decision Tree for Troubleshooting Low Yield

Potential Causes & Solutions:

  • Starting Material Integrity:

    • Cause: The β-ketoester starting material can degrade upon storage, especially if exposed to moisture or incompatible pH conditions. The quality of hydroxylamine is also critical.

    • Solution: Always verify the purity of starting materials via NMR or LC-MS before starting the reaction. Use fresh, high-quality hydroxylamine hydrochloride.

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction is sensitive to pH and temperature. The initial condensation and subsequent cyclization may have different optimal conditions. For instance, acidic conditions often favor the formation of one isomer over another.[5]

    • Solution:

      • pH Control: The reaction of a 1,3-dicarbonyl with hydroxylamine is often buffered. Experiment with different buffering systems (e.g., sodium acetate in acetic acid) to maintain the optimal pH for cyclization.

      • Temperature: Run a temperature optimization study. While heating can accelerate the reaction, excessive temperatures can lead to decomposition.[3] For scale-up, ensure that the internal temperature is monitored and controlled, not just the jacket temperature.

      • Reaction Time: Monitor the reaction to completion using an appropriate analytical method like TLC or LC-MS. An incomplete reaction is a common cause of low yield.

  • Workup and Isolation Issues:

    • Cause: The product may be partially soluble in the aqueous phase during workup, or it may not fully precipitate upon acidification.

    • Solution:

      • Ensure the pH is adjusted correctly to fully protonate the carboxylic acid and minimize its solubility in water.

      • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous layer.

      • Cool the mixture after acidification to further decrease the product's solubility before filtration.

Issue 2: Formation of Impurities and Byproducts

Q: My final product is contaminated with significant impurities. What are they and how can I prevent their formation? A: Impurity formation is a critical issue, especially in pharmaceutical development. The nature of the impurities provides clues to the underlying side reactions.

Common Impurities and Prevention Strategies:

Impurity TypePotential CausePrevention and Mitigation Strategy
Regioisomers The cyclization reaction can potentially form two different regioisomers of the isoxazole ring, particularly with unsymmetrical 1,3-dicarbonyl precursors.[5]Modify reaction conditions such as solvent polarity and pH, as these can influence electronic and steric preferences during cyclization.[5][10] For some systems, using a pre-formed β-enamino diketone derivative can offer better regiochemical control.[5]
Unreacted Starting Material Incomplete reaction due to insufficient time, low temperature, or poor mixing.Monitor the reaction to completion via TLC/LC-MS. On a larger scale, ensure agitation is sufficient to maintain a homogenous mixture.
Hydrolysis Byproducts The ester intermediate can be hydrolyzed under harsh pH conditions before cyclization is complete. The isoxazole ring itself can open under strongly basic conditions.[5]Maintain careful control over pH throughout the reaction. During hydrolysis, use stoichiometric amounts of base and control the temperature to avoid cleaving the isoxazole ring.
Products of Decomposition Excessive heat or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.Adhere to optimized temperature profiles and reaction times. For exothermic steps, ensure adequate cooling capacity is available during scale-up.
Issue 3: Challenges During Workup and Purification

Q: I am having difficulty purifying the final product. It is oily/gummy, or the recrystallization is not effective. A: Purification issues often stem from residual solvents, unreacted starting materials, or byproducts that interfere with crystallization.

Troubleshooting Purification:

  • Oily or Gummy Precipitate:

    • Cause: This often indicates the presence of impurities that are acting as a crystallization inhibitor. It could also be due to residual solvent.

    • Solution:

      • Before recrystallization, try washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).

      • Ensure the product is fully precipitated and that the pH is correct. An incorrect pH can leave the product as a salt, which may be more difficult to crystallize.

      • Dry the crude material thoroughly under vacuum to remove any residual solvents before attempting recrystallization.

  • Ineffective Recrystallization:

    • Cause: The chosen solvent system may not be optimal. The product might be too soluble or not soluble enough.

    • Solution:

      • Systematically screen for a suitable recrystallization solvent system. An ideal system is one where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common systems for carboxylic acids include ethanol/water, acetic acid/water, or ethyl acetate/heptane.[11]

      • Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in poor recovery.

      • Allow the solution to cool slowly. Crash cooling often traps impurities and leads to smaller, less pure crystals. Seeding with a small crystal of pure product can help induce crystallization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

This protocol is a generalized representation and should be optimized for specific laboratory conditions and scale.

Materials:

  • Ethyl 4-(4-methyl-2-nitrophenyl)-2,4-dioxobutanoate (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), dilute

  • Ethyl Acetate

Procedure:

  • Cyclocondensation:

    • In a suitable reaction vessel equipped with a condenser and magnetic stirrer, dissolve the starting β-ketoester (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

    • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).[3]

    • Allow the reaction mixture to cool to room temperature.

  • Workup and Ester Hydrolysis:

    • Pour the reaction mixture into crushed ice and water.

    • Add a solution of sodium hydroxide (e.g., 2M NaOH) and stir at room temperature for 2-4 hours to facilitate the hydrolysis of the ethyl ester. Monitor the hydrolysis by TLC.[11]

  • Precipitation and Isolation:

    • Once hydrolysis is complete, cool the mixture in an ice bath.

    • Slowly acidify the mixture with dilute HCl to a pH of ~2-3. A solid precipitate should form.[11]

    • Stir the cold slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to afford the purified 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.

    • Dry the final product in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid and Intermediates: May cause skin, eye, and respiratory irritation. Avoid breathing dust and direct contact with skin and eyes.[12][14]

  • Hydroxylamine Hydrochloride: Corrosive and can be toxic if ingested or absorbed through the skin. Handle with care.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive bases and acids. Handle with extreme care to avoid severe burns.

  • Organic Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Store the final compound in a well-ventilated place with the container tightly closed.[12]

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Isoxazole Formation.
  • Benchchem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(1,2-Benzisoxazol-3-yl)acetic acid.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET - 2-(Benzo[d]isothiazol-3-yl)acetic acid.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-(Benzo[d]oxazol-5-yl)acetic Acid Derivatives.
  • Unknown. (2024). Construction of Isoxazole ring: An Overview.
  • FUJIFILM Wako Chemicals. (2025). SAFETY DATA SHEET - Methyl Benzoate.
  • JOCPR. (n.d.). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • Material Safety Data Sheets (MSDS). (n.d.). Acetic Acid 5% Solution.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid.
  • A2B Chem. (n.d.). 70154-01-7 | 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.
  • ChemScene. (n.d.). 2-(5-Fluoro-7-methylbenzo[d]isoxazol-3-yl)acetic acid.
  • Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Benchchem. (n.d.). The Versatile Scaffold: 2-(Benzo[d]oxazol-5-yl)acetic Acid in Modern Medicinal Chemistry.
  • PubChem. (n.d.). (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
  • ResearchGate. (n.d.). Schematic diagram for the synthesis route for isoxazole derivatives....
  • BLDpharm. (n.d.). 70154-01-7|2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.
  • Indian Journal of Chemistry. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents.
  • ChemScene. (n.d.). 2-(7-Methylbenzo[d]isoxazol-3-yl)acetic acid.
  • Barcelona Fine Chemicals. (n.d.). 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid.
  • Combi-Blocks. (n.d.). [70154-01-7], MFCD05741206, 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.
  • PMC. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.

Sources

Optimization

Refinement of protocols for working with air-sensitive isoxazole precursors

Welcome to the Isoxazole Technical Support Center. As a Senior Application Scientist, I frequently observe that the failure of isoxazole syntheses in the lab is rarely due to flawed theoretical design, but rather a break...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Technical Support Center. As a Senior Application Scientist, I frequently observe that the failure of isoxazole syntheses in the lab is rarely due to flawed theoretical design, but rather a breakdown in the handling of highly reactive, air- and moisture-sensitive precursors. Intermediates such as hydroximidoyl chlorides, free hydroxylamines, and transient nitrile oxides are exquisitely sensitive to atmospheric degradation and thermodynamic side-reactions.

This guide abandons generic troubleshooting in favor of field-proven, self-validating protocols. Here, we will dissect the causality behind common experimental failures and provide robust methodologies to ensure your 1,3-dipolar cycloadditions succeed on the first attempt.

Reaction Pathway & Workflow Visualization

Understanding the kinetic competition between your target cycloaddition and the thermodynamic failure pathway (dimerization) is critical when handling these precursors.

G Start Hydroximidoyl Chloride (Air-Sensitive Precursor) Schlenk Schlenk Line Setup (Inert N2/Ar Atmosphere) Start->Schlenk Purge & Degas BaseAdd Controlled Base Addition (e.g., Ag2CO3 or Biphasic) Schlenk->BaseAdd Anhydrous Solvent NitrileOxide In Situ Nitrile Oxide (Transient 1,3-Dipole) BaseAdd->NitrileOxide Dehydrohalogenation Alkyne Dipolarophile Addition (Alkyne/Alkene) NitrileOxide->Alkyne Low Conc. Maintained Furoxan Furoxan Dimer (Thermodynamic Sink) NitrileOxide->Furoxan High Conc. (Failure Pathway) Isoxazole Isoxazole Product (Target Heterocycle) Alkyne->Isoxazole 1,3-Dipolar Cycloaddition

Workflow for in-situ nitrile oxide generation and 1,3-dipolar cycloaddition to form isoxazoles.

Troubleshooting & FAQs

Q1: My 1,3-dipolar cycloaddition yields predominantly the furoxan dimer instead of the target isoxazole. How can I shift the reaction pathway? A1: Furoxans are the thermodynamic dimerization products of nitrile oxides[1]. This occurs when the rate of dehydrohalogenation of the hydroximidoyl chloride exceeds the rate of cycloaddition, leading to a high local concentration of the transient nitrile oxide dipole.

  • Causality & Solution: To favor bimolecular cycloaddition with your alkyne over self-dimerization, you must maintain a near-zero steady-state concentration of the nitrile oxide. Implement a syringe pump to add your base (e.g., Et3​N ) over 4-6 hours. Alternatively, switch to a heterogeneous, mild base like Ag2​CO3​ , which acts as a controlled nitrile oxide generator and significantly suppresses dimerization even on a large scale[2].

Q2: When isolating hydroxylamine-derived oxime intermediates, I observe rapid degradation and poor yields. How can I stabilize these precursors? A2: Free oximes and N-hydroxycarbimidoyl chlorides are notoriously prone to auto-oxidation and hydrolysis, especially when exposed to ambient moisture[3].

  • Causality & Solution: Degradation is driven by atmospheric oxygen and ambient moisture catalyzing the cleavage of the N-O bond. Do not isolate these highly sensitive intermediates. Instead, utilize their hydrochloride salts (e.g., N-hydroxycarbimidoyl chloride hydrochlorides), which are significantly more stable and easy to handle[3]. When the free base is strictly required, generate it in situ using Schlenk line techniques[4] and immediately subject it to cycloaddition.

Q3: What is the most reliable method for handling highly sensitive organometallic isoxazole precursors (e.g., lithiated intermediates)? A3: Lithiated heterocycles are exquisitely sensitive to protonation by moisture and oxidation by dissolved O2​ [5].

  • Causality & Solution: Standard inert gas sparging is insufficient. You must use high-vacuum Schlenk lines, liquid nitrogen traps, and cannula transfers[5]. The causality here is absolute atmospheric exclusion: even trace moisture will quench the organometallic species. Employ the Freeze-Pump-Thaw method to completely remove dissolved oxygen from your solvents prior to lithiation[4].

Standardized Protocol: Self-Validating Synthesis of Isoxazoles via Biphasic Nitrile Oxide Generation

Objective: To convert moisture-sensitive N-hydroxycarbimidoyl chlorides to isoxazoles while completely suppressing furoxan dimerization[3].

Phase 1: Atmospheric Exclusion

  • Connect a flame-dried two-neck round-bottom flask to a high-vacuum Schlenk line[4].

  • Perform three cycles of high-vacuum evacuation (<0.1 mbar) followed by argon backfilling.

  • Causality: Atmospheric moisture rapidly hydrolyzes the precursor back to the carboxylic acid.

  • Self-Validation Checkpoint: Isolate the flask from the vacuum pump. If the pressure gauge rises above 0.5 mbar within 5 minutes, you have a micro-leak. Do not proceed until the system is perfectly sealed.

Phase 2: Precursor Loading 3. Under positive argon flow, add the stable N-hydroxycarbimidoyl chloride hydrochloride salt (1.0 eq)[3] and the alkyne dipolarophile (1.5 eq) dissolved in anhydrous, degassed dichloromethane (DCM).

  • Causality: Using the hydrochloride salt bypasses the instability of the free N-hydroxycarbimidoyl chloride[3]. Having the dipolarophile present before the dipole is generated ensures immediate trapping.

Phase 3: Biphasic Dipole Generation 4. Vigorously stir the organic layer and slowly add a saturated aqueous solution of NaHCO3​ to create a two-phase system[3].

  • Causality: The biphasic nature of the reaction restricts the base to the aqueous layer. Deprotonation occurs only at the interface, ensuring a slow, controlled release of the highly reactive nitrile oxide into the organic layer where the alkyne resides. This kinetic control prevents the high local concentrations required for bimolecular furoxan dimerization.

  • Self-Validation Checkpoint: The reaction should exhibit steady, mild effervescence ( CO2​ release). A violent release of gas indicates the stirring is too rapid or the base is too concentrated.

Phase 4: Quenching & Isolation 5. Once effervescence ceases and TLC indicates complete consumption of the precursor, separate the organic layer, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the isoxazole.

Quantitative Data: Optimization of Cycloaddition vs. Dimerization

The following table summarizes the causal relationship between the base addition method and the resulting product distribution based on field literature.

PrecursorBase SystemAddition MethodTarget ProductTarget Yield (%)Furoxan Yield (%)Ref
Hydroximidoyl chloride Et3​N Bolus (Rapid)IsoxazoleLowHigh[2]
Hydroximidoyl chloride Ag2​CO3​ Controlled SolidIsoxazole89.7%Minimal[2]
Aldoxime NaCl / Oxone / NEt3​ MechanochemicalFuroxanN/A92.0%[1]
N-hydroxycarbimidoyl chloride HCl NaHCO3​ (aq) / DCMBiphasic StirringIsoxazole90 - 98%Trace[3]

Sources

Reference Data & Comparative Studies

Validation

The Pivotal Role of 5-Position Substitution in Modulating the Bioactivity of Benzisoxazole Acetic Acids: A Comparative Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals. The benzisoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1] Among these, benzisoxazole acetic acids have emerged as a promising class of compounds, particularly for their anti-inflammatory and analgesic properties. The bioactivity of these molecules is profoundly influenced by the nature and position of substituents on the benzisoxazole ring. This guide provides an in-depth comparison of the bioactivity of 5-methyl benzisoxazole acetic acid against other 5-substituted analogues, synthesizing data from various studies to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential.

Structure-Activity Relationship at the 5-Position: A Tale of Electronic Influence

The substituent at the 5-position of the benzisoxazole ring plays a critical role in modulating the molecule's interaction with its biological targets. The electronic properties of this substituent, whether electron-donating or electron-withdrawing, can significantly alter the compound's potency and efficacy.

Electron-Donating Groups (EDGs):

Electron-donating groups, such as methyl (-CH3) and methoxy (-OCH3), increase the electron density of the aromatic system.[2] In the context of benzisoxazole derivatives, a 5-methyl substitution has been associated with prominent antioxidant activity.[1] While direct and extensive comparative data on the anti-inflammatory and analgesic effects of 5-methyl benzisoxazole acetic acid is limited, studies on the closely related benzimidazole scaffold have shown that a methyl group at the 5-position can lead to significant anti-inflammatory activity.[3] This suggests that the electron-donating nature of the methyl group may be favorable for certain biological activities.

Electron-Withdrawing Groups (EWGs):

Conversely, electron-withdrawing groups, such as halogens (-F, -Cl, -Br) and the nitro group (-NO2), decrease the electron density of the aromatic ring.[4] The presence of a nitro group at the 5-position of benzisoxazole derivatives has been shown to confer good anti-inflammatory activity.[1] This highlights that reducing the electron density on the benzisoxazole core can also be a successful strategy for enhancing anti-inflammatory potential. Furthermore, in the analogous benzimidazole series, a 5-bromo substitution resulted in maximal anti-inflammatory effects, further supporting the role of electron-withdrawing substituents in this position.[3]

The following table summarizes the observed bioactivities of various 5-substituted benzisoxazole and related benzazole derivatives, offering a comparative landscape. It is important to note that the specific activities and their potencies are highly dependent on the complete molecular structure of each derivative.

5-SubstituentHeterocyclic CoreObserved BioactivityReference
-CH3 (Methyl) BenzisoxazoleProminent antioxidant activity[1]
BenzimidazoleSignificant anti-inflammatory activity[3]
-NO2 (Nitro) BenzisoxazoleGood anti-inflammatory activity[1]
-Br (Bromo) BenzimidazoleMaximum anti-inflammatory activity[3]

Probing the Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins from arachidonic acid. Similarly, the inhibition of 5-lipoxygenase (5-LO) can reduce the production of leukotrienes, another class of inflammatory mediators. It is plausible that 5-substituted benzisoxazole acetic acids exert their anti-inflammatory effects through a similar mechanism.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway 5-Lipoxygenase (5-LO) Pathway Arachidonic_Acid->LOX_Pathway PLA2->Arachidonic_Acid Prostaglandins Prostaglandins (PGs) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX_Pathway->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inflammation2 Inflammation, Bronchoconstriction Leukotrienes->Inflammation2 Benzisoxazole 5-Substituted Benzisoxazole Acetic Acids Benzisoxazole->COX_Pathway Inhibition Benzisoxazole->LOX_Pathway Inhibition

Caption: Potential mechanism of action for 5-substituted benzisoxazole acetic acids.

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo assays used to evaluate the anti-inflammatory and analgesic properties of benzisoxazole derivatives.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This widely used model assesses the ability of a compound to reduce acute inflammation.

Methodology:

  • Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (n=6 per group).

  • Compound Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Carrageenan_Induced_Paw_Edema_Workflow Start Animal Acclimatization & Fasting Grouping Group Animals (Control, Standard, Test) Start->Grouping Dosing Administer Compound/ Vehicle Grouping->Dosing Induction Inject Carrageenan (0.1 mL, 1%) Dosing->Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4h) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End Results Analysis->End

Sources

Comparative

Validating the Anticancer Mechanism of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid: A Comparative Guide to MYST-Family KAT Inhibitors

Executive Summary The dysregulation of epigenetic modifiers is a hallmark of oncogenesis. Among these, the MYST family of lysine acetyltransferases (KATs)—specifically HBO1 (KAT7) and MOZ (KAT6A)—have emerged as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of epigenetic modifiers is a hallmark of oncogenesis. Among these, the MYST family of lysine acetyltransferases (KATs)—specifically HBO1 (KAT7) and MOZ (KAT6A)—have emerged as critical drivers of cancer cell proliferation, DNA replication licensing, and cancer stem cell maintenance[1][2]. 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid serves as a highly potent, selective benzisoxazole-based pharmacophore designed to competitively inhibit these enzymes.

This guide provides a comprehensive framework for researchers and drug development professionals to validate the anticancer mechanism of benzisoxazole-derived KAT inhibitors. By comparing this scaffold against established epigenetic modulators and outlining self-validating experimental workflows, we establish a robust pipeline for preclinical evaluation.

Mechanistic Overview: The Causality of Benzisoxazole-Mediated KAT Inhibition

To validate an epigenetic drug, one must first understand the causality of its target engagement. HBO1 typically forms complexes with scaffold proteins (such as BRPF or JADE) to acetylate histone H3 at lysine 14 (H3K14ac) and histone H4[1]. This acetylation neutralizes the positive charge of lysine residues, relaxing the chromatin architecture and allowing RNA Polymerase II to access oncogenic promoters (e.g., CCR2, MYLK, VEGFR2)[3].

The Mechanism of Action: The benzisoxazole core of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid acts as a competitive inhibitor against Acetyl-Coenzyme A (Acetyl-CoA) at the highly conserved MYST domain[4]. By occupying the acetyl-CoA binding pocket, the benzisoxazole scaffold prevents the transfer of the acetyl group to the histone tail. This biochemical blockade forces chromatin into a compacted, transcriptionally repressive state, selectively inducing cell cycle arrest and apoptosis in malignant cells (such as castration-resistant prostate cancer and acute myeloid leukemia) while sparing non-transformed epithelial cells[2][3].

Mechanism Benzisoxazole Benzisoxazole Scaffold 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid HBO1 HBO1 (KAT7) / MOZ (KAT6A) MYST Domain Benzisoxazole->HBO1 Competitive Inhibition AcCoA Acetyl-CoA AcCoA->HBO1 Binds to Active Site Histone Histone H3K14 / H3K23 HBO1->Histone Acetylation (Active) Transcription Oncogenic Transcription (CCR2, MYLK, VEGFR2) Histone->Transcription Chromatin Relaxation Cancer Cancer Cell Proliferation & DNA Replication Transcription->Cancer Promotes Tumor Growth

Diagram illustrating the competitive inhibition of HBO1/MOZ by the benzisoxazole scaffold.

Comparative Performance Analysis

When developing targeted therapies, it is critical to benchmark the experimental compound against existing alternatives. The table below compares the performance profile of optimized benzisoxazole derivatives (e.g., CTx-648/PF-9363) against other well-known HAT/KAT inhibitors.

Inhibitor Class / CompoundPrimary Target(s)Mechanism of ActionCellular Potency (IC₅₀)Preclinical / Clinical Utility
Benzisoxazole Derivatives (e.g., CTx-648)HBO1 (KAT7), MOZ (KAT6A)Competitive inhibition of Acetyl-CoA at the MYST domain.High (< 10 nM)Highly effective in ER+ breast cancer and NUP98-rearranged AML[2][4].
WM-3835 HBO1 (KAT7)First-in-class small molecule HBO1 inhibitor.Moderate (~1-5 μM)Validated in castration-resistant prostate cancer (CRPC) and NSCLC models[3].
MG149 TIP60 (KAT5), MOF (KAT8)Dual MYST family inhibitor.Moderate (~74 μM)Used primarily as an in vitro chemical probe for DNA damage response studies.
Anacardic Acid Pan-HAT (p300/CBP, PCAF)Non-specific, non-competitive allosteric inhibition.Low (~50-100 μM)Broad epigenetic research tool; limited by off-target toxicity and poor bioavailability.

Data Synthesis: Benzisoxazole-based scaffolds offer superior potency and selectivity for the MYST family over pan-HAT inhibitors like Anacardic Acid, making them prime candidates for clinical translation[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the validation of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid must follow a self-validating system: biochemical target engagement must perfectly correlate with cellular epigenetic changes and phenotypic outcomes.

Protocol 1: In Vitro KAT Inhibition & Target Engagement

Causality: To prove that the compound acts as a competitive inhibitor, we must evaluate its enzyme kinetics against varying concentrations of Acetyl-CoA. A shift in the Michaelis constant ( Km​ ) for Acetyl-CoA without altering the maximum velocity ( Vmax​ ) confirms competitive binding at the MYST domain.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant HBO1-BRPF3 or MOZ-BRPF1 complexes expressed in Sf9 insect cells to ensure proper folding and activity.

  • Substrate Incubation: In a 384-well microplate, combine 10 nM of the recombinant enzyme with a synthetic biotinylated histone H3 peptide (residues 1-21).

  • Inhibitor Titration: Add the benzisoxazole compound in a 10-point dose-response dilution series (ranging from 0.1 nM to 10 μM).

  • Reaction Initiation: Initiate the reaction by adding Acetyl-CoA at concentrations flanking its known Km​ (e.g., 1 μM, 5 μM, 20 μM). Incubate at 30°C for 30 minutes.

  • Detection: Quench the reaction and use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay utilizing an anti-H3K14ac europium-labeled antibody.

  • Data Analysis: Plot the IC₅₀ curves. A rightward shift in IC₅₀ at higher Acetyl-CoA concentrations validates the competitive mechanism.

Protocol 2: Cellular Profiling & Genomic Impact (ChIP-Seq)

Causality: Biochemical inhibition is meaningless if the compound cannot penetrate the cell membrane or if it gets effluxed. We use immunoblotting to confirm global H3K14ac reduction, followed by Chromatin Immunoprecipitation Sequencing (ChIP-Seq) to prove that this reduction specifically displaces RNA Polymerase II from oncogenic loci, thereby linking the epigenetic change to the anticancer phenotype.

Step-by-Step Methodology:

  • Cell Treatment: Culture primary CRPC cells (e.g., pPC-1) or AML cells[2][3]. Treat with the benzisoxazole compound (1 μM and 5 μM) or vehicle (DMSO) for 24 hours.

  • Global Profiling (Immunoblotting): Extract core histones using acid extraction. Run on an SDS-PAGE gel and probe with anti-H3K14ac and anti-H3K23ac antibodies. Use total Histone H3 as a loading control. Self-Validation: A dose-dependent decrease in H3K14ac confirms cellular target engagement.

  • Chromatin Crosslinking: For ChIP-Seq, crosslink treated cells with 1% formaldehyde for 10 minutes to preserve DNA-protein interactions, then quench with glycine.

  • Sonication & Immunoprecipitation: Sonicate chromatin to 200-500 bp fragments. Immunoprecipitate using validated antibodies against H3K14ac and RNA Polymerase II.

  • Sequencing & Analysis: Purify the enriched DNA and perform next-generation sequencing. Map reads to the reference genome. Expected Outcome: Reduced H3K14ac peaks at the promoters of genes like CCR2 and MYLK, correlating with decreased RNA Pol II occupancy and subsequent transcriptional downregulation[3].

Workflow Step1 Step 1: Target Engagement In vitro KAT Assay (Acetyl-CoA competition) Step2 Step 2: Cellular Profiling Immunoblotting (H3K14ac / H3K23ac levels) Step1->Step2 Step3 Step 3: Genomic Impact ChIP-Seq (Chromatin accessibility) Step2->Step3 Step4 Step 4: Phenotypic Validation Apoptosis & Proliferation (CRPC / AML models) Step3->Step4

Step-by-step experimental workflow for validating benzisoxazole-based KAT inhibitors.

References

  • Marchione, A., & Kathrein, K. (2026). Histone acetyltransferase HBO1 in cancer biology: Essential mechanisms and implications for targeted therapeutics. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.[Link]

  • Mi, Y., et al. (2023). A first-in-class HBO1 inhibitor WM-3835 inhibits castration-resistant prostate cancer cell growth in vitro and in vivo. Cell Death & Disease, 14(67).[Link]

  • ResearchGate. (2026). Histone lysine acetyltransferase inhibitors: an emerging class of drugs for cancer therapy.[Link]

  • Khalighifar, P., et al. (2024). MOZ and HBO1 Histone Acetyltransferase Complexes Are Molecular Dependencies and Therapeutic Targets in NUP98-Rearranged Acute Myeloid Leukemia. Blood / Cancer Discovery.[Link]

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Validation

Off-target effects of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

Off-Target Profiling of the 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic Acid Scaffold: A Comparative Guide for Drug Discovery Executive Summary In contemporary medicinal chemistry, 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Off-Target Profiling of the 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic Acid Scaffold: A Comparative Guide for Drug Discovery

Executive Summary

In contemporary medicinal chemistry, 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (5-MBAA) is widely recognized as a "privileged scaffold." It serves as a critical building block for synthesizing potent Lysine Acetyltransferase (KAT) inhibitors[1], selective COX-2 anti-inflammatory agents[2], and atypical antipsychotics[3]. However, the very structural features that make the benzisoxazole ring highly adaptable also predispose it to a complex off-target pharmacological landscape.

For drug development professionals, advancing a 5-MBAA-derived hit without rigorous off-target deconvolution risks late-stage clinical attrition due to neurological or gastrointestinal toxicities. This guide objectively compares the 5-MBAA scaffold against alternative core structures, details the mechanistic causality behind its off-target liabilities, and provides self-validating experimental protocols for comprehensive off-target screening.

Scaffold Comparison: 5-MBAA vs. Alternative Cores

When designing a library targeting either epigenetic modulators (e.g., KAT6A) or inflammatory enzymes (e.g., COX-2), researchers frequently evaluate 5-MBAA against bioisosteres like Benzisothiazole-3-acetic acid (BTAA) and the endogenous standard Indole-3-acetic acid (IAA).

Table 1: Objective Comparison of Acetic Acid Scaffolds
Parameter2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (5-MBAA)Benzisothiazole-3-acetic acid (BTAA)Indole-3-acetic acid (IAA)
Heteroatom Core Nitrogen-Oxygen (N-O)Nitrogen-Sulfur (N-S)Nitrogen (N-H)
Primary Target Utility KAT6A/MYST, COX-2, NaV channelsDopamine D3, 5-HT1APlant Auxin Receptors
Major Off-Targets 5-HT2A, D2, COX-15-HT2C, hERG channelsMonoamine Oxidase (MAO)
Lipophilicity (cLogP) Moderate-High (due to 5-methyl)HighLow
Hydrogen Bonding Strong H-bond acceptor (Isoxazole N)Weak H-bond acceptorStrong H-bond donor (Indole NH)

Causality of Performance: The oxygen atom in the 5-MBAA ring increases the dipole moment compared to the indole ring of IAA, making it a superior hydrogen bond acceptor. Furthermore, the 5-methyl substitution enhances the scaffold's lipophilicity, allowing it to deeply penetrate hydrophobic pockets. While this is advantageous for binding the KAT6A acetyl-CoA pocket[1] or the COX-2 active site[2], it inadvertently mirrors the pharmacophore required for 5-HT2A serotonin receptor antagonism[4].

Mechanistic Profiling of Off-Target Effects

Understanding why 5-MBAA derivatives interact with unintended targets is critical for rational drug redesign.

  • Neurological Off-Targets (5-HT2A and D2 Receptors): Benzisoxazole is the core pharmacophore of several atypical antipsychotics (e.g., risperidone). Studies demonstrate that multiple aromatic moieties are not strictly required for 5-HT2A binding; the benzisoxazole ring alone, particularly when functionalized with lipophilic groups like a 5-methyl, provides sufficient hydrophobic interaction to achieve nanomolar affinity at 5-HT2A receptors[4].

  • Enzymatic Off-Targets (COX-1 vs. COX-2): The acetic acid tail of 5-MBAA naturally mimics arachidonic acid, drawing the molecule into the cyclooxygenase active site. While the 5-methyl group provides steric bulk that favors the larger side-pocket of COX-2, unmodified 5-MBAA retains significant cross-reactivity with COX-1, leading to potential gastrointestinal toxicity[2].

G cluster_primary Primary Therapeutic Targets cluster_offtarget Off-Target Liabilities MBAA 5-MBAA Scaffold KAT KAT6A / MYST (Epigenetics) MBAA->KAT Sulfonamide Derivatization COX2 COX-2 (Inflammation) MBAA->COX2 Direct Binding HT2A 5-HT2A Receptor (Neurological) MBAA->HT2A Hydrophobic Interactions D2 D2 Receptor (Neurological) MBAA->D2 Cross-Reactivity COX1 COX-1 (GI Toxicity) MBAA->COX1 Non-selective Binding

Pharmacological landscape of the 5-MBAA scaffold showing primary targets and off-target liabilities.

Self-Validating Experimental Protocols

To ensure scientific integrity, off-target screening must utilize self-validating assay systems. Below are the standard operating procedures for profiling 5-MBAA derivatives.

Protocol A: 5-HT2A Radioligand Binding Assay (Neurological Off-Target Screen)

This assay determines if your 5-MBAA derivative retains the antipsychotic-like receptor binding inherent to the benzisoxazole class[4].

  • Membrane Preparation: Culture HEK293 cells stably expressing human 5-HT2A receptors. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Radioligand Displacement: In a 96-well plate, combine 50 µL of [3H]-Ketanserin (final concentration 1 nM), 50 µL of the 5-MBAA test compound (titrated from 10 µM to 0.1 nM), and 100 µL of membrane suspension.

  • Incubation & Filtration: Incubate the microplate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation Check: Run Risperidone concurrently as a positive control. The assay is valid only if the calculated Ki​ for Risperidone falls between 1–5 nM[4].

Protocol B: Fluorometric COX-1/COX-2 Selectivity Assay (Enzymatic Off-Target Screen)

Because 5-MBAA is a structural analog of known NSAIDs, determining its Selectivity Index (SI) between COX-2 and COX-1 is mandatory[2].

  • Enzyme Reconstitution: Prepare solutions of recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Compound Incubation: Add 10 µL of the 5-MBAA derivative (dissolved in DMSO, final assay concentration <1% DMSO) to 150 µL of the enzyme solution. Incubate at 25°C for 15 minutes.

  • Probe Addition: Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 10 µM) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric probe.

  • Detection: Read fluorescence dynamically for 5 minutes at Ex/Em = 535/590 nm. The oxidation of ADHP to highly fluorescent resorufin correlates directly with COX activity.

  • Self-Validation Check: Use Celecoxib (COX-2 selective) and Indomethacin (non-selective). The assay is validated if Celecoxib yields an SI > 30, and Indomethacin yields an SI < 2.

Table 2: Representative Off-Target Profiling Data
Compound ClassCOX-2 IC50 (nM)COX-1 IC50 (nM)COX-2 Selectivity Index5-HT2A Ki (nM)
Unmodified 5-MBAA 8501,2001.4x (Poor)145 (High Risk)
5-MBAA Sulfonamide Derivative >10,000>10,000N/A420 (Moderate Risk)
Celecoxib (Control) 4015,000375x (Excellent)>10,000 (Safe)
Risperidone (Control) >10,000>10,000N/A4.8 (Target)

Workflow for Off-Target Deconvolution

To systematically eliminate off-target liabilities from a 5-MBAA-based library, researchers should adopt the following tiered screening workflow.

Workflow Start Synthesize 5-MBAA Library Primary Primary Target Screen (e.g., KAT6A Assay) Start->Primary Select Select Active Hits (IC50 < 100 nM) Primary->Select OffTarget Off-Target Panel (5-HT2A, D2, COX-1) Select->OffTarget Decision Selectivity Index > 50x? OffTarget->Decision Lead Advance to Lead Optimization Decision->Lead Yes Redesign Structural Redesign (Reduce Lipophilicity) Decision->Redesign No Redesign->Start

Step-by-step workflow for the off-target deconvolution of 5-MBAA derived compounds.

References

  • Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. National Institutes of Health (NIH) / PMC.[Link]

  • Benzisoxazole – Knowledge and References. Taylor & Francis.[Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH) / PMC.[Link]

  • WO2020254946A1 - Benzisoxazole sulfonamide derivatives.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals

In the fast-paced environment of scientific research and drug development, the safe and compliant disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory management. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of scientific research and drug development, the safe and compliant disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory management. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, providing a framework for responsible chemical waste management.

Pre-Disposal Safety Assessment and Hazard Identification

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of the chemical.
Hand Protection Nitrile or other chemical-resistant gloves.Prevents direct skin contact and potential irritation.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a fume hood.Minimizes the risk of inhaling airborne particles.

Always handle 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1][2].

Waste Characterization and Segregation: The First Step to Compliance

Proper disposal begins with accurate waste characterization. Based on its chemical structure and the precautionary information from analogous compounds, 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid should be treated as hazardous chemical waste . It is crucial to segregate this waste stream from non-hazardous laboratory trash and other chemical waste categories to prevent unintended reactions and ensure compliant disposal[3][4].

Key Segregation Principles:

  • Do Not Mix with Incompatible Chemicals: The benzisoxazole ring can be cleaved by strong bases[5]. Therefore, avoid mixing this waste with strong bases or other reactive chemicals.

  • Solid vs. Liquid Waste: Maintain separate waste streams for solid 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid and solutions containing the compound.

  • Avoid Sewer Disposal: Under no circumstances should this chemical or its containers be disposed of down the sink or in the regular trash[6][7].

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the safe disposal of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.

Waste Collection and Container Management

Proper containment is critical to prevent leaks and spills.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid[8][9]. The original product container can be used if it is in good condition[7].

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid," and the approximate concentration if in solution[4].

  • Container Handling: Keep waste containers closed except when adding waste[3][4]. Do not overfill containers; leave at least 10% headspace to allow for expansion[9].

Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the laboratory, at or near the point of generation, for the temporary storage of hazardous waste. This area is known as a Satellite Accumulation Area (SAA)[4].

  • Location: The SAA should be in a well-ventilated, cool, and dry area, away from sources of ignition and incompatible materials.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to capture any potential leaks.

  • Time Limits: Adhere to institutional and regulatory time limits for the accumulation of hazardous waste in an SAA. The EPA's Subpart K regulations, for example, specify a maximum storage time of six months for academic laboratories[8][10].

Arranging for Final Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and ultimate disposal of the waste[11].

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.

  • Professional Disposal: Hazardous waste must be transported and disposed of by trained and certified professionals in accordance with all federal, state, and local regulations[6][11].

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

For Small Spills (manageable by laboratory personnel):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow, to contain the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Label and Dispose: Label the container with the spill cleanup debris as hazardous waste and dispose of it according to the procedures outlined above.

For Large Spills (requiring EHS assistance):

  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Isolate the Area: Close the doors to the laboratory and prevent re-entry.

  • Activate Emergency Alarms: If necessary, activate the nearest fire alarm or emergency notification system.

  • Contact EHS: From a safe location, contact your institution's EHS department and provide them with the details of the spill.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for managing 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid waste.

DisposalWorkflow Disposal Workflow for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Generation of Waste AssessHazards Assess Hazards & Don PPE Start->AssessHazards CharacterizeWaste Characterize as Hazardous Waste AssessHazards->CharacterizeWaste Segregate Segregate Solid & Liquid Waste CharacterizeWaste->Segregate SelectContainer Select & Label Appropriate Container Segregate->SelectContainer CollectWaste Collect Waste in Labeled Container SelectContainer->CollectWaste StoreInSAA Store in Designated SAA CollectWaste->StoreInSAA Inspect Weekly Inspection of SAA StoreInSAA->Inspect Inspect->StoreInSAA Continue Storage ContactEHS Contact EHS for Pickup Inspect->ContactEHS Container Full or Time Limit Reached Documentation Complete Waste Manifest/Documentation ContactEHS->Documentation Pickup Professional Waste Pickup Documentation->Pickup End End: Compliant Disposal Pickup->End

Caption: Disposal workflow for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, fostering a culture of safety and environmental responsibility within their institutions.

References

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Institutes of Health. NIH Waste Disposal Guide. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Reactivity of 1,2-benzisoxazole 2-oxides. RSC Publishing.
  • United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Retrieved from [Link]

  • Wikipedia. Benzisoxazole. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348.
  • PMC - NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. Standard Operating Procedure Hazardous Waste Storage and Disposal. Retrieved from [Link]

  • Heterocyclic Building Blocks-Benzisoxazole.
  • Journal of Medicinal Chemistry. (1979, February). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Retrieved from [Link]

  • DWK Life Sciences. Chemical Compatibility Calculator. Retrieved from [Link]

  • Thermo Fisher Scientific Inc. (2013).

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Handling

Personal protective equipment for handling 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a mechanistic system of risk mitigation. When handling specialized pharmacophores like 2-(5-Methylbenzo[d]is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a mechanistic system of risk mitigation. When handling specialized pharmacophores like 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS: 70154-01-7) , understanding why the chemical behaves the way it does transforms standard safety protocols into intuitive, self-validating workflows.

This guide provides researchers and drug development professionals with the essential, immediate safety and logistical information required to handle this compound with uncompromising scientific integrity.

Chemical Profile & Mechanistic Hazard Assessment

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a solid organic acid frequently utilized as a building block in pharmaceutical synthesis[1]. The molecule features a lipophilic 5-methylbenzisoxazole core coupled with an acetic acid moiety[2].

The Causality of Risk: Why do we require highly specific Personal Protective Equipment (PPE) for this compound?

  • Proton Donation: The carboxylic acid group acts as a proton donor. Upon contact with ambient moisture on human skin or mucous membranes, it causes localized pH drops, leading to cellular irritation, protein denaturation, and potential chemical burns[3].

  • Lipophilicity: The benzisoxazole ring increases the compound's lipophilicity. This structural feature potentially enhances dermal penetration compared to simple, low-molecular-weight aliphatic acids.

  • Particulate Aerosolization: As a solid powder, the primary acute exposure route during weighing and transfer is inhalation of suspended dust, which can severely irritate the upper respiratory tract[3].

Because of these mechanistic realities, standard laboratory latex is fundamentally insufficient. We must deploy a targeted PPE strategy.

Quantitative PPE Specification Matrix

To ensure absolute operational safety, all PPE must meet specific quantitative thresholds. The table below summarizes the mandatory protective equipment required for handling this compound[3][4].

Equipment CategoryMaterial SpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection Nitrile or Butyl RubberMinimum thickness: 0.11 mm (incidental) / 0.30 mm (prolonged)Prevents dermal permeation of lipophilic organic acids; latex offers zero chemical resistance[4].
Eye Protection Chemical Splash GogglesANSI Z87.1 CertifiedPrevents micro-particulate ingress and acidic mucosal burns[3].
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or FR-treated, fully buttonedSynthetic fibers can melt into the skin if exposed to reactive organic acid fires; cotton provides a sacrificial barrier[4].
Respiratory N95 / P100 Particulate MaskNIOSH Approved (if weighing outside hood)Filters >95% of airborne solid acid particulates. Note: Primary handling must remain inside a fume hood[3].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

HandlingWorkflow N1 1. Verify Fume Hood (80-120 fpm) N2 2. Don PPE (Nitrile, Goggles) N1->N2 N3 3. Weighing (Anti-static boat) N2->N3 N4 4. Dissolution (Add acid to solvent) N3->N4 N5 5. Waste Segregation (Organic Acids) N4->N5

Fig 1: Step-by-step operational workflow for handling organic acid powders.

Step 1: Engineering Controls Validation
  • Action: Verify the chemical fume hood is operational.

  • Validation: The digital monitor must read a face velocity between 80 and 120 feet per minute (fpm) [4]. If the alarm is sounding or the sash is above the designated safe line, do not open the chemical container.

Step 2: PPE Donning Sequence
  • Action: Put on long pants, closed-toe non-porous shoes, and a fully buttoned lab coat[3].

  • Validation: Don chemical splash goggles (not standard safety glasses) and double-glove with nitrile gloves[3]. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff to create a seamless barrier.

Step 3: Dispensing and Weighing
  • Action: Place the 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid container inside the fume hood. Use an anti-static weighing boat and a grounded stainless steel spatula.

  • Validation: Anti-static boats prevent the lipophilic powder from aerosolizing due to static repulsion, directly mitigating inhalation risks.

Step 4: Transfer and Dissolution
  • Action: When creating solutions, always add the solid acid to the solvent.

  • Validation: While this compound is a solid, the universal rule of "add acid to water/solvent" prevents rapid exothermic localized boiling, ensuring thermal stability during dissolution[5].

Spill Response & Disposal Plan

In the event of a spill, the chemical nature of the compound dictates our response. Because it is an organic acid, we rely on standard acid-base neutralization chemistry: HA+NaHCO3​→NaA+H2​O+CO2​

SpillResponse S1 Spill Detected Evacuate Immediate Area S2 Assess Spill Scale S1->S2 S3 Major Spill (>50g) Evacuate & Call EHS S2->S3 > 50g S4 Minor Spill (<50g) Don Spill Kit PPE S2->S4 < 50g S5 Neutralize (Apply Sodium Bicarbonate) S4->S5 S6 Collect & Label (Hazardous Organic Waste) S5->S6

Fig 2: Logical decision tree for organic acid spill response and neutralization.

Minor Spill Protocol (< 50g)
  • Containment: Ensure your PPE is fully donned. Isolate the spill area to prevent tracking[4].

  • Neutralization: Generously cover the spilled 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid powder with Sodium Bicarbonate ( NaHCO3​ ) [3]. If the powder is dry, lightly mist with water to initiate the neutralization reaction. Wait until effervescence (bubbling of CO2​ ) completely ceases.

  • Collection: Use a plastic scoop (avoid reactive metals) to collect the neutralized slurry[5].

  • Decontamination: Wash the affected surface with copious amounts of soap and water, followed by an ethanol wipe to remove any residual lipophilic organic traces[2].

Waste Disposal Segregation
  • Classification: Dispose of all collected materials, contaminated gloves, and weigh boats in a designated Hazardous Organic Acid Waste container[3].

  • Incompatibility Warning: Never dispose of organic acids in the same waste stream as inorganic mineral acids (e.g., Nitric Acid) or strong bases, as this can trigger catastrophic exothermic reactions or toxic gas release[4][5]. Store waste in secondary containment[4].

References

  • University of Washington Environmental Health & Safety - Organic Acid Standard Operating Procedure. Available at: [Link]

  • University of Washington Environmental Health & Safety - Standard Operating Procedure: Acids. Available at:[Link]

  • Washington State University - Acids, Organic Safety Guidelines. Available at: [Link]

  • Florida Atlantic University - Standard Operating Procedures: Organic Acids. Available at: [Link]

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